Amsacrine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDISRLXRMMTXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037186 | |
| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-15-4 | |
| Record name | Amsacrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Amsacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Amsa hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amsacrine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMSACRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HX4K4CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
a-AMSA as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a-AMSA (amsacrine), a potent DNA intercalating agent and topoisomerase II poison. It covers the core mechanism of action, quantitative data on its activity, detailed experimental protocols for key assays, and a discussion of its structure-activity relationship. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action
a-AMSA is a synthetic aminoacridine derivative that exerts its cytotoxic effects primarily through its interaction with DNA and the nuclear enzyme topoisomerase II.[1][2] Its planar acridine ring intercalates between DNA base pairs, while the anilino side chain is thought to interact with topoisomerase II.[3] This dual interaction is crucial for its anticancer activity.
The primary mechanism of cell killing by a-AMSA involves the stabilization of the topoisomerase II-DNA cleavage complex.[2][3] Topoisomerase II is an essential enzyme that modulates DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical for processes like DNA replication, transcription, and chromosome segregation. a-AMSA traps this intermediate, leading to an accumulation of protein-linked DNA double-strand breaks. These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death.[4]
The intercalation of the acridine moiety into DNA is a key initial step, which then facilitates the interaction of the anilino side chain with topoisomerase II, poisoning the enzyme's religation activity.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Amsacrine Hydrochloride as a Topoisomerase II Poison: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine hydrochloride (m-AMSA) is a synthetic aminoacridine derivative with significant antineoplastic activity.[1][2][3] It is primarily utilized in the treatment of various hematological malignancies, including acute lymphoblastic leukemia and acute myeloid leukemia.[1][4] Historically, amsacrine was the first compound demonstrated to function as a topoisomerase II poison, making it a cornerstone for research into this class of anticancer agents.[2][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying amsacrine's function as a topoisomerase II poison, its cellular consequences, and the experimental methodologies used for its characterization.
Mechanism of Action: A Dual Approach
Amsacrine exerts its cytotoxic effects through a multifaceted mechanism that involves both direct interaction with DNA and the poisoning of topoisomerase II, a critical enzyme in DNA replication and maintenance.[1][7]
DNA Intercalation
The planar acridine ring system of amsacrine allows it to intercalate between the base pairs of the DNA double helix.[1][3] This insertion distorts the normal structure of DNA, interfering with the processes of DNA replication and transcription.[1][3] However, studies comparing amsacrine with its structural isomer, o-AMSA, which is a stronger intercalator but a weaker topoisomerase II poison, have demonstrated that intercalation alone is not the primary determinant of its cytotoxic activity.[2][6][8] Instead, DNA intercalation is believed to primarily enhance the affinity of amsacrine for the topoisomerase II-DNA complex.[2][5]
Topoisomerase II Poisoning
The principal mechanism of amsacrine's anticancer activity is the poisoning of topoisomerase II.[1][7] Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA strand through the break, and then religating the broken strands.[1] Amsacrine stabilizes the covalent intermediate of this reaction, known as the cleavage complex, where topoisomerase II is covalently bound to the 5' ends of the DNA.[1][7] By inhibiting the religation step, amsacrine leads to an accumulation of protein-linked DNA double-strand breaks.[1][5][7] These persistent breaks are highly cytotoxic and trigger downstream cellular responses, ultimately leading to apoptotic cell death.[1][7] The cytotoxicity of amsacrine is most pronounced during the S phase of the cell cycle, when topoisomerase II levels are at their maximum.[2]
Cellular Consequences of Topoisomerase II Poisoning
The accumulation of double-strand breaks induced by amsacrine triggers a cascade of cellular responses, primarily the DNA damage response (DDR) and subsequent activation of apoptotic pathways.
DNA Damage Response
The presence of double-strand breaks activates sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. While the direct role of ATM and ATR (ATM and Rad3-related) in the amsacrine-induced DDR is a broader concept in DNA damage signaling, their involvement is a logical consequence of the drug's mechanism.
Amsacrine-Induced Apoptosis Signaling Pathway
Recent studies in human leukemia U937 cells have elucidated a specific signaling pathway for amsacrine-induced apoptosis. This pathway involves the modulation of key survival and death-regulating proteins:
-
Inhibition of Pro-Survival Signals: Amsacrine leads to the degradation of AKT and the inactivation of ERK.[1]
-
Destabilization of MCL1: The inhibition of AKT and ERK signaling results in the destabilization of the anti-apoptotic protein MCL1. AKT degradation promotes GSK3β-mediated degradation of MCL1, while ERK inactivation prevents Pin1 from stabilizing MCL1.[1]
-
Mitochondrial Depolarization: The downregulation of MCL1 leads to mitochondrial membrane depolarization.[1]
-
Caspase Activation: This is followed by the release of cytochrome c from the mitochondria, which activates caspase-9, and subsequently the executioner caspase-3, culminating in apoptosis.[1]
Quantitative Data
The following tables summarize key quantitative data related to the activity of amsacrine.
Table 1: In Vitro Activity of Amsacrine and its Analogs
| Compound | Target | Assay | Result | Reference |
| m-AMSA | Human Topoisomerase IIα/β | DNA Cleavage Assay | ~7-8 fold enhancement of DNA cleavage | [5] |
| o-AMSA | Human Topoisomerase IIα/β | DNA Cleavage Assay | Almost no enhancement of DNA cleavage | [5] |
| m-AMSA head group | Human Topoisomerase IIα | DNA Cleavage Assay | Enhanced DNA cleavage with 100-fold lower affinity than m-AMSA | [5] |
Table 2: Cellular Resistance to Amsacrine
| Cell Line | Parent Cell Line | Resistance Mechanism | Fold Resistance to m-AMSA | Reference |
| HL-60/AMSA | HL-60 | Drug-resistant form of Topoisomerase II | 100-fold | [9] |
| CEM/VM-1 | CCRF-CEM | Altered Topoisomerase II | 8.6-fold | [10] |
Experimental Protocols
Plasmid DNA Cleavage Assay
This assay is used to determine the ability of amsacrine to stabilize the topoisomerase II-DNA cleavage complex, resulting in the conversion of supercoiled plasmid DNA to linear DNA.
Materials:
-
Human topoisomerase IIα or IIβ
-
Negatively supercoiled pBR322 plasmid DNA
-
DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 2.5% glycerol)
-
Amsacrine stock solution (in DMSO)
-
5% SDS solution
-
250 mM EDTA, pH 8.0
-
Proteinase K (0.8 mg/mL)
-
Agarose gel loading buffer
-
1% Agarose gel containing ethidium bromide
-
TAE or TBE buffer
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL containing DNA cleavage buffer, 10 nM supercoiled pBR322 DNA, and 220 nM human topoisomerase IIα or IIβ.
-
Add amsacrine to the desired final concentration. Include a no-drug control.
-
Incubate the reactions at 37°C for 6 minutes.
-
Stop the reaction and trap the cleavage complexes by adding 2 µL of 5% SDS, followed by 2 µL of 250 mM EDTA.
-
To digest the protein, add 2 µL of 0.8 mg/mL proteinase K and incubate at 45°C for 30 minutes.
-
Add 2 µL of agarose gel loading buffer to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE or TBE buffer.
-
Visualize the DNA bands under UV light. The conversion of supercoiled DNA to linear DNA indicates topoisomerase II-mediated cleavage.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with amsacrine.
Materials:
-
Leukemia cell line (e.g., U937)
-
Complete culture medium
-
Amsacrine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of amsacrine for a specified time period (e.g., 4, 24, 48 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of cells undergoing apoptosis after amsacrine treatment.
Materials:
-
Amsacrine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with amsacrine.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound remains a significant compound in the study of topoisomerase II-targeted cancer chemotherapy. Its dual mechanism of DNA intercalation and enzyme poisoning, leading to the accumulation of cytotoxic double-strand breaks, provides a clear rationale for its clinical efficacy in hematological malignancies. The elucidation of its downstream apoptotic signaling pathways offers further insights into its mode of action and potential avenues for combination therapies. The experimental protocols detailed herein provide a foundation for the continued investigation of amsacrine and the development of novel topoisomerase II inhibitors.
References
- 1. Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amsacrine - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of Amsacrine: A Technical Guide to a New Generation of Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine (m-AMSA), a synthetic 9-anilinoacridine derivative, is a clinically utilized antineoplastic agent, particularly in the treatment of acute leukemias.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Amsacrine intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent apoptosis.[2] Despite its efficacy, the clinical use of amsacrine is hampered by issues of drug resistance and a limited spectrum of activity against solid tumors.[3] This has spurred extensive research into the development of structural analogues with improved pharmacological profiles. This technical guide provides an in-depth overview of the structure-activity relationships of various amsacrine analogues, detailing their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Core Structure and Modifications
The amsacrine molecule consists of a planar tricyclic acridine ring responsible for DNA intercalation and a 9-anilino side chain that interacts with topoisomerase II. Modifications to both these moieties have been explored to enhance efficacy, overcome resistance, and broaden the anticancer activity.
Data Presentation: Quantitative Activity of Amsacrine Analogues
The following tables summarize the in vitro cytotoxicity and topoisomerase II inhibitory activity of amsacrine and its key structural analogues.
Table 1: Cytotoxicity of Amsacrine and its Analogues in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Amsacrine (m-AMSA) | L1210 Leukemia | >P388>LLAK>LLTC | [4] |
| Jurkat Leukemia | Intermediate | [4] | |
| U937 Histiocytic Lymphoma | Intermediate | [4] | |
| SW620 Colon Carcinoma | Resistant | [4] | |
| Human Bone Marrow CFU-GM | ~0.4 | [4] | |
| Mouse Bone Marrow CFU-GM | ~0.4 | [4] | |
| HT1376 Bladder Cancer | 0.190 ± 0.027 | [5] | |
| RT112 Bladder Cancer | 0.046 ± 0.004 | [5] | |
| RT4 Bladder Cancer | 0.023 ± 0.003 | [5] | |
| 833K Testis Cancer | 0.012 ± 0.002 | [5] | |
| Susa Testis Cancer | 0.005 ± 0.0004 | [5] | |
| GH Testis Cancer | 0.012 ± 0.0015 | [5] | |
| CI-921 | Human Bone Marrow CFU-GM | ~0.4 | [4] |
| Mouse Bone Marrow CFU-GM | ~0.4 | [4] | |
| L1210 Leukemia | More selective than Amsacrine | [4] | |
| Jurkat Leukemia | More selective than Amsacrine | [4] | |
| U937 Histiocytic Lymphoma | More selective than Amsacrine | [4] | |
| 1'-methylcarbamate derivative | HL-60 Leukemia (amsacrine-sensitive) | More active than Amsacrine | [3] |
| HL-60/AMSA (amsacrine-resistant) | Ineffective | [3] | |
| 1'-benzenesulfonamide derivative | HL-60 Leukemia (amsacrine-sensitive) | More active than Amsacrine | [3] |
| HL-60/AMSA (amsacrine-resistant) | Ineffective | [3] |
Table 2: Topoisomerase II Inhibition and DNA Intercalation of Amsacrine Analogues
| Compound | Assay | Endpoint | Value | Reference(s) |
| Amsacrine (m-AMSA) | Topo IIα-mediated DNA cleavage | Fold enhancement | ~7-8 | [1] |
| Topo IIβ-mediated DNA cleavage | Fold enhancement | ~7-8 | [1] | |
| DNA Intercalation (unwinding) | Helix unwinding angle | - | [6] | |
| DNA Intercalation (binding) | Association constant (K) | Weakest among tested analogues | [6] | |
| o-AMSA | Topo IIα/β-mediated DNA cleavage | Fold enhancement | ~0 | [1] |
| AMSA (no methoxy) | Topo IIα/β-mediated DNA cleavage | Fold enhancement | Intermediate | [1] |
| Aniline mustard analogues (Type A & B) | DNA Alkylation | Site | N7 of guanines | [7] |
| DNA Crosslinking | Activity | Yes | [7] | |
| Acridine–thiosemicarbazone derivatives (DL-01, DL-07, DL-08) | Topo IIα Inhibition | % Inhibition at 100 µM | 74-79% | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (Amsacrine analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the amsacrine analogues and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 50 mM MgCl2, 1 M KCl, 1 mM EDTA, and 25% glycerol)
-
ATP solution
-
Test compounds (Amsacrine analogues)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the 10x topoisomerase II reaction buffer, kDNA, and ATP.
-
Add the amsacrine analogues at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle).
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution followed by proteinase K to digest the enzyme.
-
Load the samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated and decatenated DNA. Catenated kDNA is unable to enter the gel, while decatenated, circular DNA migrates as a distinct band.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control.
DNA Intercalation Assay (Topoisomerase I-based Unwinding Assay)
This assay assesses the ability of a compound to intercalate into DNA by measuring the unwinding of supercoiled plasmid DNA mediated by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compounds (Amsacrine analogues)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing supercoiled plasmid DNA and 10x topoisomerase I reaction buffer.
-
Add the amsacrine analogues at various concentrations.
-
Initiate the reaction by adding topoisomerase I.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). During this time, topoisomerase I will relax the supercoiled DNA. Intercalating agents will alter the topology of the DNA, affecting the relaxation process.
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light. The degree of DNA unwinding caused by the intercalating analogue can be determined by the shift in the distribution of topoisomers compared to the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amsacrine-induced apoptotic signaling pathway in U937 cells.
References
- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of the amsacrine analogue 9-[( 2-methoxy-4-[(methylsulfonyl)amino]-phenyl]amino)-N,5-dimethyl-4- acridinecarboxamide (CI-921) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniline mustard analogues of the DNA-intercalating agent amsacrine: DNA interaction and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Topoisomerase II Inhibitor: Early Clinical Investigations of Amsacrine in Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine (m-AMSA), a synthetic aminoacridine derivative, emerged in the late 1970s and early 1980s as a promising chemotherapeutic agent for the treatment of hematological malignancies, particularly acute leukemias. Its novel mechanism of action, targeting the critical nuclear enzyme topoisomerase II, set it apart from existing therapies and offered hope for patients with refractory or relapsed disease. This technical guide provides a comprehensive overview of the early clinical studies that defined the initial efficacy, safety, and mechanistic understanding of Amsacrine, with a focus on its application in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
Amsacrine exerts its cytotoxic effects through a dual mechanism of action. It functions as a DNA intercalator, inserting itself between base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[1] More critically, Amsacrine acts as a topoisomerase II "poison."[2] Topoisomerase II is an essential enzyme that transiently creates and reseals double-strand breaks in DNA to resolve topological problems during replication and transcription. Amsacrine stabilizes the covalent intermediate of this reaction, the "cleavable complex," in which topoisomerase II is covalently bound to the 5' termini of the DNA.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks and ultimately triggering apoptosis.[1]
The following diagram illustrates the signaling pathway of Amsacrine's cytotoxic action:
Early Clinical Efficacy in Acute Leukemias
Initial clinical trials of Amsacrine focused on patients with relapsed or refractory acute leukemias, a population with grim prognoses at the time. These studies were crucial in establishing the drug's activity and defining its therapeutic window.
Monotherapy Trials
As a single agent, Amsacrine demonstrated notable activity in heavily pretreated patients.
| Study (Year) | Malignancy | Patient Population | No. of Patients | Dosage Regimen | Complete Remission (CR) | Partial Remission (PR) |
| Griffin et al. | Acute Leukemia | Heavily pretreated, relapsed | 31 | 120 mg/m²/day x 5 days | 0 (0%) | 1 (3%) |
| Pediatric Oncology Group | ALL | Advanced, relapsed | 67 | 120 mg/m²/day x 5 days or 60 mg/m²/day x 10 days | Not specified | 25-28% (combined CR+PR) |
| Pediatric Oncology Group | ANLL | Advanced, relapsed | 29 | 120 mg/m²/day x 5 days | Not specified | 25.9% (combined CR+PR) |
Data compiled from Griffin et al. and a Pediatric Oncology Group study.
While monotherapy showed some efficacy, the responses were often of short duration, highlighting the need for combination therapies.[3]
Combination Therapy Trials
The combination of Amsacrine with other cytotoxic agents, particularly cytarabine (Ara-C), significantly improved response rates.
| Study (Year) | Malignancy | Patient Population | No. of Patients | Treatment Regimen | Complete Remission (CR) |
| Arlin et al. | Relapsed AML | Relapsed | 20 | Amsacrine (200 mg/m²/day x 3 days) + High-Dose Cytarabine (3 g/m² daily x 5 days) | 60% |
| Arlin et al. | Primary Refractory AML | Primary Refractory | 7 | Amsacrine (200 mg/m²/day x 3 days) + High-Dose Cytarabine (3 g/m² daily x 5 days) | 28.6% |
| Arlin et al. | Relapsed ALL | Relapsed | 12 | Amsacrine (200 mg/m²/day x 3 days) + High-Dose Cytarabine (3 g/m² daily x 5 days) | 66.7% |
| Weick et al. | AML (unsuitable for anthracyclines) | Not eligible for anthracyclines | 48 | Amsacrine + Conventional or High-Dose Cytarabine | 39.6% |
| Pediatric Oncology Group | Childhood AML (refractory) | Induction-resistant | 41 | Amsacrine (100 mg/m²/day x 5 days) + Etoposide (200 mg/m²/day x 3 days) +/- Azacitidine | 18% (2-drug) vs 53% (3-drug) |
| Pediatric Oncology Group | Childhood AML (relapsed) | Relapsed | 126 | Amsacrine (100 mg/m²/day x 5 days) + Etoposide (200 mg/m²/day x 3 days) +/- Azacitidine | 31% (2-drug) vs 35% (3-drug) |
Data compiled from studies by Arlin et al., Weick et al., and the Pediatric Oncology Group.[2][4][5]
These combination regimens, particularly with high-dose cytarabine, demonstrated substantial efficacy in achieving remission in a challenging patient population.
Experimental Protocols
The elucidation of Amsacrine's mechanism of action relied on several key in vitro assays.
Topoisomerase I-Mediated DNA Relaxation Assay
This assay is used to determine if a compound intercalates into DNA.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. DNA intercalators inhibit this process by altering the DNA's helical structure. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, the test compound (Amsacrine), and purified topoisomerase I enzyme.[6][7]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6][7]
-
Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide) and perform electrophoresis.[6][7]
-
Visualization: Visualize the DNA bands under UV light. Amsacrine's intercalating activity is demonstrated by the inhibition of DNA relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.[6][7]
DNA Cleavage Assay
This assay directly assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.
Principle: Topoisomerase II inhibitors like Amsacrine trap the enzyme in a covalent complex with DNA, leading to an increase in linear DNA from a circular plasmid substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase II, reaction buffer (with ATP and MgCl2), and varying concentrations of Amsacrine.[8]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the formation of the cleavable complex.[8]
-
Enzyme Denaturation: Stop the reaction and trap the covalent complex by adding SDS and a protease (e.g., proteinase K).[8]
-
Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Analysis: The presence of a band corresponding to linear DNA indicates that Amsacrine has stabilized the topoisomerase II-DNA covalent complex, leading to double-strand breaks.
The following diagram illustrates a typical workflow for a clinical trial investigating a new chemotherapeutic agent like Amsacrine.
Toxicity and Adverse Effects
The primary dose-limiting toxicity of Amsacrine observed in early trials was myelosuppression, affecting all hematopoietic lineages.[9] Other common adverse effects included nausea, vomiting, mucositis, and alopecia. Cardiotoxicity, including arrhythmias, was also reported, particularly in patients with pre-existing cardiac conditions or electrolyte imbalances.[5]
Conclusion
The early clinical studies of Amsacrine were instrumental in establishing its role as an important therapeutic option for patients with acute hematological malignancies, particularly those with relapsed or refractory disease. These foundational trials not only demonstrated its clinical utility, especially in combination with cytarabine, but also provided crucial insights into its mechanism of action as a topoisomerase II poison. While newer targeted therapies have since emerged, the story of Amsacrine's development remains a cornerstone in the history of chemotherapy for leukemia and a testament to the importance of understanding the fundamental cellular processes of cancer.
References
- 1. Reduced formation of protein-associated DNA strand breaks in Chinese hamster cells resistant to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Evaluation of AMSA in children with acute leukemia. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. Amsacrine in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Amsacrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis pathway for Amsacrine Hydrochloride (m-AMSA), a potent antineoplastic agent. This document details the multi-step synthesis of the key intermediates and their final condensation to yield Amsacrine, presented with detailed experimental protocols compiled from established literature. Quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate understanding.
Introduction
Amsacrine is an aminoacridine derivative that functions as a topoisomerase II inhibitor, leading to its use in the treatment of various cancers, particularly acute lymphoblastic leukemia.[1] The synthesis of Amsacrine, first reported by Cain and colleagues in 1977, involves the coupling of a substituted aniline side chain with a 9-chloroacridine core. This guide will delineate the synthetic routes to these crucial precursors and their final assembly into this compound.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Acridine Core: Preparation of 9-chloroacridine.
-
Synthesis of the Sulfonamide Side Chain: Preparation of 4'-amino-3'-methoxyphenyl-methanesulfonamide.
-
Final Condensation and Salt Formation: Reaction of the two intermediates to form Amsacrine, followed by conversion to its hydrochloride salt.
The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic pathway of this compound.
Experimental Protocols
Synthesis of 9-Chloroacridine (2)
The synthesis of the 9-chloroacridine core is a two-step process starting from o-chlorobenzoic acid and aniline.
Figure 2: Workflow for the synthesis of 9-Chloroacridine.
Step 1: Synthesis of N-Phenylanthranilic Acid (1)
-
Reaction: A mixture of o-chlorobenzoic acid (0.038 moles), aniline (0.038 moles), copper powder (0.12 g), and dry potassium carbonate (6 g) in 40 mL of isoamyl alcohol is refluxed for 6 to 8 hours.[2]
-
Work-up: The isoamyl alcohol is removed by steam distillation. The remaining mixture is poured into 500 mL of hot water and filtered. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the product.[2]
-
Purification: The crude product is dissolved in aqueous sodium hydroxide, treated with activated charcoal, and filtered. The filtrate is acidified with concentrated hydrochloric acid to yield the purified N-phenylanthranilic acid, which is then washed with hot water and recrystallized from aqueous methanol.[2]
Step 2: Synthesis of 9-Chloroacridine (2)
-
Reaction: N-phenylanthranilic acid (5 g, 0.023 mol) is reacted with phosphorus oxychloride (16 mL, 0.176 mol). The mixture is refluxed until the reaction is complete.[3]
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude 9-chloroacridine can be purified by recrystallization from alcohol.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 213.23 | 85 | 182 |
| 9-Chloroacridine | C₁₃H₈ClN | 213.67 | 85 | 117-118 |
Table 1: Physical and chemical data for the 9-chloroacridine synthesis intermediates.[2][3]
Synthesis of 4'-Amino-3'-methoxyphenyl-methanesulfonamide (III)
The sulfonamide side chain is synthesized from 4-nitro-m-anisidine in a two-step process involving sulfonylation and subsequent reduction.
Figure 3: Workflow for the synthesis of the sulfonamide side chain.
Step 1: Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide (II)
-
Reaction: 4-Nitro-m-anisidine (I) is dissolved in pyridine, and methanesulfonyl chloride is added dropwise while maintaining a controlled temperature. The mixture is stirred until the reaction is complete.
-
Work-up: The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 4-Amino-N-(3-methoxyphenyl)methanesulfonamide (III)
-
Reaction (Method A - Iron/HCl): The nitro compound (II) is reduced using iron powder in the presence of aqueous hydrochloric acid.[4]
-
Reaction (Method B - Hydrazine Hydrate): In a flask, add sodium hydroxide (3.5g) and water (70g) and stir to dissolve. Add hydrazine hydrate 80% (4g) and N-(3-methoxy-4-nitrophenyl)methanesulfonamide (11.5g). Heat to 70°C and stir for 8 hours.
-
Work-up (Method B): The reaction mixture is filtered, and the filter cake is washed with water. The product is then dried under vacuum at 60°C.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| N-(3-methoxy-4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₅S | 246.24 | - |
| 4-Amino-N-(3-methoxyphenyl)methanesulfonamide | C₈H₁₂N₂O₃S | 216.26 | >92 |
Table 2: Physical and chemical data for the sulfonamide side chain synthesis.
Final Condensation and Salt Formation
The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chlorine atom in 9-chloroacridine by the amino group of the sulfonamide side chain.
Figure 4: Workflow for the final condensation and salt formation.
Step 1: Synthesis of Amsacrine
-
Reaction: 9-Chloroacridine (0.001 mol) is dissolved in phenol at 100°C for 1 hour under a nitrogen atmosphere. The aniline derivative (III) (0.001 mol) is then added, and the mixture is refluxed for an additional two hours.[3]
-
Work-up: After cooling, the residue is dissolved in ethanol and poured into diethyl ether to precipitate the product.[3]
-
Purification: The crude product is purified by recrystallization.
Step 2: Formation of this compound
-
Reaction: The Amsacrine base is dissolved in a suitable solvent, such as ethanol, and a solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.
-
Work-up: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Amsacrine | C₂₁H₁₉N₃O₃S | 393.46 |
| This compound | C₂₁H₂₀ClN₃O₃S | 429.92 |
Table 3: Physical and chemical data for Amsacrine and its hydrochloride salt.
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient construction of two key intermediates followed by their condensation. The procedures outlined in this guide, compiled from various scientific sources, provide a detailed framework for the laboratory-scale synthesis of this important chemotherapeutic agent. Researchers undertaking this synthesis should pay close attention to the reaction conditions and purification methods to ensure the desired purity and yield of the final product. As with all chemical syntheses, appropriate safety precautions should be taken at all times.
References
Off-Target Effects of Amsacrine Hydrochloride in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine Hydrochloride, a synthetic aminoacridine derivative, has been a component of chemotherapy regimens, primarily for acute leukemias, for several decades. Its principal mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, Amsacrine induces double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, like many chemotherapeutic agents, the clinical utility of Amsacrine is hampered by a range of on-target and off-target toxicities. Understanding these off-target effects is critical for optimizing its therapeutic index, managing adverse events, and guiding the development of safer, more targeted analogs. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Off-Target Profile of this compound
While topoisomerase II inhibition remains the cornerstone of Amsacrine's anticancer activity, a growing body of evidence reveals its interaction with other cellular components, contributing to both its therapeutic and toxic profiles. These off-target effects are multifaceted, ranging from ion channel modulation to the perturbation of mitochondrial function and intracellular signaling cascades.
Cardiotoxicity: A Major Off-Target Concern
One of the most significant dose-limiting toxicities of Amsacrine is cardiotoxicity, manifesting as arrhythmias and, in some cases, congestive heart failure.[3][4] This is a critical consideration in patient populations, especially those with pre-existing cardiac conditions.
A key molecular mechanism underlying Amsacrine-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to QT interval prolongation, a risk factor for life-threatening arrhythmias like Torsades de Pointes.
| Target | Assay System | IC50 | Reference |
| hERG Potassium Channel | HEK 293 cells | 209.4 nM | [5] |
| hERG Potassium Channel | Xenopus laevis oocytes | 2.0 µM | [5] |
Disruption of Intracellular Calcium Homeostasis and Mitochondrial Function
Recent studies have illuminated Amsacrine's ability to induce apoptosis through pathways independent of topoisomerase II inhibition, involving the dysregulation of intracellular calcium signaling and mitochondrial integrity.
Amsacrine treatment has been shown to cause an elevation in intracellular calcium concentrations ([Ca²⁺]i) and a subsequent loss of mitochondrial membrane potential (ΔΨm), key events in the intrinsic apoptotic pathway.[6]
| Parameter | Cell Line | Treatment | Observation | Reference |
| Intracellular Ca²⁺ | U937 | 1 µM Amsacrine (4h) | Increase in [Ca²⁺]i | [6] |
| Mitochondrial Membrane Potential (ΔΨm) | U937 | 1 µM Amsacrine | Loss of ΔΨm | [6] |
Modulation of Apoptotic Signaling Pathways
Amsacrine's influence extends to the intricate network of proteins that regulate apoptosis, notably the BCL-2 family.
Research indicates that Amsacrine can induce apoptosis by downregulating the anti-apoptotic protein BCL2L1 (also known as Bcl-xL).[6] This effect appears to be mediated through a complex signaling cascade involving SIDT2, NOX4, ERK, and HuR.[6] While direct binding of Amsacrine to these signaling components has not been quantitatively demonstrated, the pathway highlights a significant off-target mechanism of its pro-apoptotic action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the off-target effects of Amsacrine.
hERG Potassium Channel Blockade Assay (Whole-Cell Patch-Clamp)
This protocol is adapted from studies investigating Amsacrine's effect on hERG channels expressed in mammalian cell lines.[5]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).
-
Cell Preparation: Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES (pH 7.4).
-
The internal pipette solution contains (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, and 10 HEPES (pH 7.2).
-
A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the tail current.
-
-
Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in the external solution. The drug is applied to the cells via a perfusion system.
-
Data Analysis: The inhibition of the hERG tail current is measured at various Amsacrine concentrations. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Intracellular Calcium Measurement
This protocol describes the use of the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium.[6][7][8]
-
Cell Culture: Cancer cell lines (e.g., U937) are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Loading:
-
Cells are harvested and washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Cells are incubated with Fluo-4 AM (typically 1-5 µM) in the dark at 37°C for 30-60 minutes.
-
-
Amsacrine Treatment: After loading, cells are washed to remove excess dye and then treated with this compound at the desired concentration and for the specified duration.
-
Fluorescence Measurement:
-
The fluorescence intensity of the cell suspension is measured using a fluorescence plate reader or a flow cytometer.
-
Fluo-4 is excited at ~490 nm and emission is detected at ~520 nm.
-
An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence is typically expressed as a fold increase over the baseline fluorescence of untreated cells.
Mitochondrial Membrane Potential Assay
This protocol utilizes the cationic dye JC-1 to assess changes in mitochondrial membrane potential.[4][6]
-
Cell Culture: Cells are cultured as described for the calcium assay.
-
Amsacrine Treatment: Cells are treated with this compound for the desired time.
-
JC-1 Staining:
-
After treatment, cells are harvested and incubated with JC-1 (typically 1-5 µM) in the dark at 37°C for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Cells are washed and analyzed by flow cytometry.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathways Modulated by Amsacrine (Off-Target)
The pro-apoptotic effects of Amsacrine, beyond its on-target activity, are linked to the modulation of specific signaling pathways.
SIDT2/NOX4/ERK/HuR Pathway and BCL2L1 Downregulation
Amsacrine has been shown to induce apoptosis in chronic myeloid leukemia cells by downregulating the anti-apoptotic protein BCL2L1.[6] This is not a result of direct binding but rather the consequence of a signaling cascade initiated by Amsacrine. The proposed pathway involves the upregulation of SIDT2, leading to increased ROS production via NOX4, which in turn inhibits the ERK signaling pathway.[6] The inactivation of ERK leads to reduced levels of the RNA-binding protein HuR, which normally stabilizes BCL2L1 mRNA.[6] The resulting decrease in BCL2L1 protein levels sensitizes the cells to apoptosis.
Future Directions and Unexplored Off-Target Space
While significant progress has been made in elucidating the off-target effects of Amsacrine, several areas warrant further investigation.
Kinase Profiling
A comprehensive kinome scan to determine the IC50 values of Amsacrine against a broad panel of protein kinases is currently lacking. Such a study would be invaluable in identifying potential off-target kinase interactions that could contribute to both efficacy and toxicity. A typical kinase inhibition assay would involve:
-
Reagents: A panel of purified recombinant kinases, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Assay Principle: The assay measures the ability of Amsacrine to inhibit the phosphorylation of the substrate by each kinase. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Procedure: Kinases are incubated with the substrate, ATP, and varying concentrations of Amsacrine. The amount of phosphorylated product is then quantified.
-
Data Analysis: IC50 values are calculated to determine the potency of Amsacrine against each kinase.
G-Protein Coupled Receptor (GPCR) Screening
The interaction of Amsacrine with the vast family of GPCRs remains largely unexplored. Given the diverse physiological roles of GPCRs, identifying any off-target binding could provide insights into unexplained side effects. A common method for GPCR screening is the radioligand binding assay:
-
Reagents: Membranes from cells expressing the target GPCR, a radiolabeled ligand with known affinity for the receptor, and unlabeled Amsacrine.
-
Assay Principle: The assay measures the ability of Amsacrine to compete with the radioligand for binding to the GPCR.
-
Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Amsacrine. The amount of bound radioactivity is then measured after separating the bound from the free radioligand (e.g., by filtration).
-
Data Analysis: The inhibition of radioligand binding is used to calculate the Ki (inhibitory constant) of Amsacrine for the GPCR.
Conclusion
This compound is a potent antineoplastic agent with a well-defined on-target mechanism of action. However, a comprehensive understanding of its off-target effects is paramount for its safe and effective clinical use. The off-target activities of Amsacrine, particularly its cardiotoxicity mediated by hERG channel blockade and its pro-apoptotic effects through the disruption of calcium homeostasis, mitochondrial function, and BCL-2 family protein expression, are critical areas of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate these off-target effects, with the ultimate goal of designing novel anticancer agents with improved therapeutic profiles. Future studies focusing on broad, unbiased screening approaches, such as kinome and GPCR panels, will be instrumental in fully delineating the off-target landscape of Amsacrine and its analogs.
References
- 1. abcam.com [abcam.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor amsacrine: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Clinical Use of m-AMSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine (m-AMSA) is a synthetic acridine derivative that emerged as a significant antineoplastic agent in the latter half of the 20th century. Its development and clinical evaluation, particularly in the realm of hematological malignancies, have provided valuable insights into the mechanism of topoisomerase II inhibition and the broader landscape of cancer chemotherapy. This technical guide offers a comprehensive historical perspective on the clinical use of m-AMSA, detailing its mechanism of action, key clinical trial data, and the experimental protocols that underpinned its investigation.
Mechanism of Action: A Topoisomerase II Poison
m-AMSA's primary mechanism of action is the inhibition of DNA topoisomerase II. Unlike catalytic inhibitors, m-AMSA acts as a "poison," stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle. The accumulation of these drug-stabilized cleavage complexes leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
The acridine moiety of m-AMSA intercalates into the DNA, while the anilino side chain is thought to interact with the topoisomerase II enzyme. This dual interaction is crucial for its potent inhibitory activity. Downstream cellular consequences of m-AMSA-induced topoisomerase II poisoning include the downregulation of oncogenes such as c-myc, cell cycle arrest predominantly in the G2 phase, and the induction of programmed cell death through caspase activation.[1][2]
Signaling Pathway of m-AMSA Action
Caption: Signaling pathway of m-AMSA leading to cancer cell death.
Clinical Development: A Focus on Acute Leukemia
m-AMSA underwent extensive clinical investigation, with Phase I and II trials defining its therapeutic window and primary indications. While showing some activity in solid tumors, its most significant clinical utility was established in the treatment of acute leukemias.
Phase I Clinical Trials in Solid Tumors
Initial Phase I studies in patients with solid tumors aimed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of m-AMSA.
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumors | |
| Dosing Schedule | Intermittent, every 3-4 weeks | |
| Recommended Phase II Dose | 90-120 mg/m² | |
| Dose-Limiting Toxicity | Myelosuppression (primarily leukopenia) | |
| Observed Responses | Partial responses in Hodgkin's disease, hepatoma, and esophageal carcinoma |
Phase I/II Clinical Trials in Acute Leukemia
In acute leukemia, particularly in relapsed or refractory cases, m-AMSA demonstrated significant activity, leading to further investigation in combination therapies.
| Parameter | Value | Reference |
| Patient Population | Relapsed or refractory acute leukemia (AML and ALL) | [3] |
| Dosing Schedule | 50-150 mg/m²/day for 5 days | [3] |
| Complete Remission (CR) Rate (Single Agent) | AML: 16.7% (3/18), ALL: 22.2% (2/9) | [3] |
| Effective Dose for CR | ≥ 100 mg/m²/day | [3] |
| CR Rate (in combination with Cytarabine) | AML: 40% (15/38), ALL: 50% (4/8) | |
| Primary Toxicities | Hematological toxicity, nausea, vomiting, mucositis, alopecia | [3] |
Experimental Protocols
The preclinical and clinical evaluation of m-AMSA relied on a set of key experimental protocols to elucidate its mechanism of action and quantify its effects.
Topoisomerase II-Mediated DNA Cleavage Assay
This in vitro assay is fundamental to demonstrating m-AMSA's role as a topoisomerase II poison.
Objective: To determine if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in DNA strand breaks.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
m-AMSA (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and reaction buffer.
-
Add varying concentrations of m-AMSA or vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding purified topoisomerase IIα and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and trap the cleavage complexes by adding SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.[4]
DNA Intercalation Assay
This assay assesses the ability of m-AMSA to insert itself between the base pairs of a DNA molecule.
Objective: To determine if a compound unwinds supercoiled DNA, a characteristic of DNA intercalators.
Materials:
-
Supercoiled plasmid DNA
-
Purified topoisomerase I
-
m-AMSA (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Incubate supercoiled plasmid DNA with varying concentrations of m-AMSA.
-
Add topoisomerase I to the reaction to relax the DNA that is not constrained by the intercalator.
-
Incubate at 37°C.
-
Stop the reaction and deproteinize the DNA.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalation will cause the DNA to become unwound and, upon removal of the drug, will result in a more supercoiled form compared to the control.
Experimental Workflow
The preclinical evaluation of a potential topoisomerase II inhibitor like m-AMSA typically follows a structured workflow.
Caption: A typical preclinical workflow for evaluating topoisomerase II inhibitors.
Conclusion
The historical journey of m-AMSA from its synthesis to its clinical application has been instrumental in shaping our understanding of topoisomerase II as a therapeutic target. While its use has been largely superseded by newer agents with more favorable toxicity profiles, the principles learned from its development continue to inform the discovery and evaluation of novel anticancer drugs. The data and protocols outlined in this guide provide a valuable resource for researchers in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Influence of amsacrine (m-AMSA) on bulk and gene-specific DNA damage and c-myc expression in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle effects of the DNA topoisomerase inhibitors camptothecin and m-AMSA in lymphoblastoid cell lines from patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I and II study of m-AMSA in acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
Methodological & Application
Preparation of Amsacrine Hydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amsacrine Hydrochloride is a potent antineoplastic agent and a well-established inhibitor of topoisomerase II.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in research and drug development. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity.[1][2][5][6] This document provides detailed application notes and a standardized protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Quantitative Data Summary
The solubility and storage of this compound in DMSO are key parameters for preparing and maintaining high-quality stock solutions. The following table summarizes the quantitative data gathered from various suppliers.
| Parameter | Value | Source |
| Solubility in DMSO | ~12 mg/mL | Cayman Chemical[5] |
| 85 mg/mL (197.71 mM) | Selleck Chemicals[1] | |
| ≥55.6 mg/mL | RayBiotech[6] | |
| 62.5 mg/mL (145.38 mM) | MedChemExpress[2] | |
| 10 mg/mL (with heat and sonication) | AbMole BioScience[3] | |
| Storage of Solid | -20°C for ≥ 4 years | Cayman Chemical[5] |
| -20°C for 3 years | Selleck Chemicals[1] | |
| Storage of DMSO Stock Solution | 1 year at -80°C | Selleck Chemicals[1] |
| 1 month at -20°C | Selleck Chemicals[1] | |
| 6 months at -80°C | MedChemExpress[2] | |
| 1 month at -20°C | MedChemExpress[2] |
Note: The variability in reported solubility may be due to differences in the purity of the compound, the specific batch, and the methodology used for solubility determination. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1][7] For some sources, achieving higher concentrations may require heating or sonication.[2][3]
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional, if needed for dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 429.9 g/mol ), weigh out 4.299 mg of the compound.
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex the solution until the solid is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for short intervals until the solution is clear. Gentle warming may also be applied if necessary, but avoid excessive heat to prevent degradation.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C for up to one year.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][2]
-
Safety Precautions:
-
This compound is a hazardous substance and should be handled with care in a designated area, such as a chemical fume hood.[5]
-
Avoid inhalation of the powder and contact with skin and eyes.[5]
-
Dispose of waste according to institutional guidelines for hazardous materials.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound functions as a topoisomerase II poison.[5][8] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand breaks, cell cycle arrest, and ultimately apoptosis.[8][9]
Caption: Amsacrine's role as a topoisomerase II poison.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amsacrine Hydrochloride Treatment in HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine hydrochloride is a synthetic acridine derivative with potent antineoplastic activity. It functions as a DNA intercalator and an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] By stabilizing the topoisomerase II-DNA complex, amsacrine induces double-strand breaks in DNA, ultimately triggering apoptotic cell death.[2] This mechanism makes it particularly effective against rapidly proliferating cells, such as those of the human promyelocytic leukemia cell line, HL-60.
These application notes provide a comprehensive protocol for the treatment of HL-60 cells with this compound, including methods for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
The following table summarizes the expected quantitative outcomes of treating HL-60 cells with this compound. Data is compiled from various studies and should be used as a reference for expected experimental results.
| Parameter | Concentration | Incubation Time | Result | Reference |
| IC50 | Not explicitly stated, but HL-60/AMSA resistant cells are 50-100x more resistant. | 48-72 hours | Potent cytotoxicity in the nanomolar to low micromolar range is expected. | [4] |
| Apoptosis Induction | 1-20 µg/mL | 6-12 hours | Significant increase in the percentage of apoptotic cells. | [5] |
| Cell Cycle Arrest | Not explicitly stated | 24 hours | Amsacrine is known to induce apoptosis preferentially in S-phase cells.[5] | [5] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer
Protocol:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Seed HL-60 cells in multi-well plates at a density of 5 x 10^5 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µg/mL) for the desired incubation periods (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Following incubation, harvest the cells for downstream analysis.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
References
- 1. Cross-resistance of an amsacrine-resistant human leukemia line to topoisomerase II reactive DNA intercalating agents. Evidence for two topoisomerase II directed drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a point mutation in the topoisomerase II gene from a human leukemia cell line containing an amsacrine-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis of S-phase HL-60 cells induced by DNA topoisomerase inhibitors: detection of DNA strand breaks by flow cytometry using the in situ nick translation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Amsacrine Hydrochloride-Mediated DNA Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine hydrochloride is a synthetic aminoacridine derivative with potent antineoplastic activity, primarily used in the treatment of acute leukemias.[1] Its cytotoxic effects are largely attributed to its function as a DNA intercalator and a topoisomerase II inhibitor.[2] Amsacrine stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[2] This induction of DNA damage ultimately triggers programmed cell death, or apoptosis.[1][2] This application note provides a detailed protocol for an in vitro DNA cleavage assay to assess the activity of this compound and outlines the key signaling pathways involved in its mechanism of action.
Mechanism of Action
Amsacrine exerts its cytotoxic effects through a dual mechanism. Firstly, the planar acridine ring of the molecule intercalates between DNA base pairs.[2] Secondly, and more critically, it inhibits the function of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] Amsacrine traps the enzyme in a "cleavable complex" where the DNA is cut, but the enzyme is covalently bound to the 5' termini of the DNA.[4] This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks.[2] These DNA lesions are recognized by the cell's DNA damage response machinery, which can trigger cell cycle arrest and apoptosis.[1]
Application: DNA Cleavage Assay
The in vitro DNA cleavage assay is a fundamental method to determine the ability of compounds like this compound to act as topoisomerase II poisons. This assay typically utilizes a supercoiled plasmid DNA substrate, purified human topoisomerase II, and the test compound. The conversion of supercoiled DNA to relaxed, nicked, and linear forms is visualized by agarose gel electrophoresis. An increase in the linear DNA form is indicative of the stabilization of the topoisomerase II-DNA cleavage complex.
Quantitative Analysis of Amsacrine-Induced DNA Cleavage
The efficacy of Amsacrine in inducing DNA cleavage can be quantified. While specific IC50 values for the cleavage reaction itself are not consistently reported in the literature, the enhancement of cleavage at specific concentrations is a key parameter.
| Compound | Concentration | Fold Enhancement of DNA Cleavage (vs. no drug) | Cell Line | Reference |
| Amsacrine (m-AMSA) | 10 µM | ~7-8 fold | In vitro (human topoisomerase IIα/β) | [5] |
| Amsacrine (m-AMSA) | 25 µM | Not specified, but used as a positive control | In vitro (human topoisomerase IIα) | [5] |
| Amsacrine Analogs | 25 µM or 100 µM | Varied | In vitro (human topoisomerase IIα) | [5][6] |
Experimental Protocol: In Vitro DNA Cleavage Assay
This protocol is adapted from established methodologies for assessing topoisomerase II-mediated DNA cleavage.[5][6]
Materials:
-
This compound (m-AMSA)
-
Human Topoisomerase IIα
-
Supercoiled pBR322 plasmid DNA
-
DNA Cleavage Buffer (10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 2.5% glycerol)
-
5% Sodium Dodecyl Sulfate (SDS)
-
250 mM EDTA, pH 8.0
-
Proteinase K (0.8 mg/mL)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium Bromide or other DNA stain
-
6X DNA Loading Dye
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL in microcentrifuge tubes.
-
To each tube, add 10 nM of supercoiled pBR322 plasmid DNA.
-
Add this compound to the desired final concentration (e.g., a range from 1 µM to 50 µM). Include a "no drug" control.
-
Add DNA Cleavage Buffer to bring the volume to 18 µL.
-
Initiate the reaction by adding 220 nM of human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complexes by adding 2 µL of 5% SDS, followed by 2 µL of 250 mM EDTA.
-
To digest the protein, add 2 µL of 0.8 mg/mL Proteinase K and incubate at 45°C for 30 minutes.
-
Add 4 µL of 6X DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer.
-
Perform electrophoresis until the DNA forms are adequately separated.
-
Visualize the DNA bands under UV light and document the results. The conversion of supercoiled DNA to the linear form indicates topoisomerase II-mediated DNA cleavage.
Signaling Pathways in Amsacrine-Induced Apoptosis
Amsacrine-induced DNA damage triggers a cascade of signaling events culminating in apoptosis. Two prominent pathways have been elucidated:
-
MCL1-Mediated Apoptosis: Amsacrine treatment increases intracellular calcium levels, leading to the inactivation of ERK.[1][7] Concurrently, AKT is degraded.[1] The inactivation of ERK and degradation of AKT leads to the destabilization of the anti-apoptotic protein MCL1, promoting its degradation by GSK3β.[1][7] The downregulation of MCL1 results in mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of caspase-9 and caspase-3, leading to apoptosis.[1][7]
-
BCL2L1-Mediated Apoptosis: Amsacrine can also induce the downregulation of SIDT2, which leads to a decrease in miR-25.[8] This results in increased NOX4-mediated production of reactive oxygen species (ROS).[8] The elevated ROS inactivates ERK, which in turn leads to the destabilization of HuR, a protein that stabilizes BCL2L1 (Bcl-xL) mRNA.[8] The subsequent downregulation of the anti-apoptotic protein BCL2L1 contributes to mitochondrial depolarization and apoptosis.[8]
Visualizations
References
- 1. Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 3. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local base sequence preferences for DNA cleavage by mammalian topoisomerase II in the presence of amsacrine or teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amsacrine downregulates BCL2L1 expression and triggers apoptosis in human chronic myeloid leukemia cells through the SIDT2/NOX4/ERK/HuR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Amsacrine in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine (m-AMSA) is a synthetic acridine derivative with significant antineoplastic activity against various hematological malignancies.[1] It is a potent anti-cancer agent used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[2] The cytotoxic effects of Amsacrine are primarily attributed to its dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.[3] By inserting itself between DNA base pairs, Amsacrine distorts the double helix structure, thereby interfering with DNA replication and transcription.[3] Furthermore, it stabilizes the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to the accumulation of double-strand breaks and subsequent induction of apoptosis.[3][4]
These application notes provide a summary of the in vitro cytotoxicity of Amsacrine in various leukemia cell lines, detailed experimental protocols for assessing its cytotoxic effects, and an overview of the key signaling pathways involved.
Data Presentation
| Cell Line | Leukemia Type | IC50 (µM) | Comments | Reference |
| Jurkat | Acute T-cell Leukemia | Data not available in a comparative context | - | [2] |
| K562 | Chronic Myelogenous Leukemia | Data not available in a comparative context | - | [2] |
| HL-60 | Acute Promyelocytic Leukemia | - | Sensitive parent line. | [4][5] |
| HL-60/AMSA | Acute Promyelocytic Leukemia | - | Amsacrine-resistant subline, 100-fold more resistant than HL-60. | [4] |
Further research is required to establish a definitive comparative table of Amsacrine IC50 values across a broader panel of leukemia cell lines.
Mandatory Visualizations
Amsacrine's Apoptotic Signaling Pathway in Leukemia Cells
Caption: Amsacrine-induced apoptotic signaling pathway in leukemia cells.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
Cell Culture
Leukemia cell lines (e.g., U937, HL-60, K562, Jurkat, MOLT-4) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Leukemia cell lines
-
Amsacrine (stock solution prepared in DMSO)
-
RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to acclimate.
-
-
Drug Treatment:
-
Prepare a series of Amsacrine dilutions in culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Amsacrine concentration).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the respective Amsacrine dilutions.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each Amsacrine concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Amsacrine concentration.
-
Determine the IC50 value, the concentration of Amsacrine that inhibits cell growth by 50%, using non-linear regression analysis.
-
Conclusion
Amsacrine demonstrates significant cytotoxic effects against various leukemia cell lines in vitro. Its primary mechanism of action involves the disruption of DNA integrity and function through intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis. The provided protocols and background information serve as a valuable resource for researchers investigating the anti-leukemic properties of Amsacrine and for the development of novel therapeutic strategies. Further studies are warranted to establish a comprehensive and comparative cytotoxicity profile of Amsacrine across a wider panel of leukemia cell lines to better inform its clinical application.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Multiple patterns of resistance of human leukemia cell sublines to amsacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two independent amsacrine-resistant human myeloid leukemia cell lines share an identical point mutation in the 170 kDa form of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Amsacrine and Cytarabine Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Amsacrine (m-AMSA) and Cytarabine (Ara-C) are potent chemotherapeutic agents that, when used in combination, have shown significant efficacy in the treatment of acute leukemias, particularly in relapsed or refractory cases of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects and mechanisms of this combination therapy.
Mechanism of Action and Rationale for Combination
Amsacrine is a synthetic aminoacridine derivative that functions as a topoisomerase II inhibitor. By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, amsacrine leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.
Cytarabine, a pyrimidine analog, is a cell cycle-specific antimetabolite. Its active form, cytarabine triphosphate (Ara-CTP), inhibits DNA polymerase, leading to the cessation of DNA replication and repair, primarily during the S phase of the cell cycle.
The rationale for combining amsacrine and cytarabine lies in their distinct but complementary mechanisms of action. Cytarabine-induced DNA damage can potentially sensitize leukemic cells to the cytotoxic effects of amsacrine. This synergistic interaction can lead to enhanced apoptosis and cell cycle arrest in cancer cells.
Clinical Significance
Clinical studies have demonstrated the efficacy of amsacrine and cytarabine combination regimens, such as the FLAG-amsacrine protocol (fludarabine, cytarabine, and G-CSF with amsacrine), in achieving high remission rates in patients with relapsed or refractory AML.[1][2][3][4][5] These regimens are often used as salvage therapy to bridge patients to potentially curative allogeneic stem cell transplantation.[1][2][4]
Data Presentation
The following tables summarize clinical outcomes from studies utilizing amsacrine and cytarabine-based combination therapies. In vitro data on the synergistic effects of the direct amsacrine and cytarabine combination is not extensively available in the public domain and would require specific experimental determination.
Table 1: Clinical Efficacy of Amsacrine and High-Dose Cytarabine in Relapsed/Refractory Acute Leukemia
| Patient Population | Treatment Regimen | Number of Patients | Complete Remission (CR) Rate | Reference |
| Relapsed AML | Amsacrine (200 mg/m²/day x 3d) + High-Dose Cytarabine (3 g/m²/day x 5d) | 20 | 60% (12/20) | [6] |
| Primary Refractory AML | Amsacrine (200 mg/m²/day x 3d) + High-Dose Cytarabine (3 g/m²/day x 5d) | 7 | 28.6% (2/7) | [6] |
| Relapsed ALL | Amsacrine (200 mg/m²/day x 3d) + High-Dose Cytarabine (3 g/m²/day x 5d) | 12 | 66.7% (8/12) | [6] |
Table 2: Clinical Outcomes of FLAG-Amsacrine Salvage Therapy in First Relapse AML
| Parameter | Value | Reference |
| Number of Patients | 58 | [1][2] |
| Overall Complete Remission (CR/CRi) Rate | 59% | [1][2] |
| Median Event-Free Survival (EFS) | 6.9 months | [1][2] |
| Median Overall Survival (OS) | 10.6 months | [1][2] |
| 30-day Treatment-Related Mortality | 3.4% | [1][2] |
| 42-day Treatment-Related Mortality | 13.8% | [1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of amsacrine and cytarabine, both individually and in combination.
Materials:
-
Leukemia cell lines (e.g., HL-60, U937)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amsacrine and Cytarabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed leukemia cells into 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of amsacrine and cytarabine in culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Add 100 µL of the drug solutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by amsacrine and cytarabine.
Materials:
-
Leukemia cell lines
-
Amsacrine and Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with amsacrine, cytarabine, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of amsacrine and cytarabine on cell cycle distribution.
Materials:
-
Leukemia cell lines
-
Amsacrine and Cytarabine
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the drugs as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fludarabine, cytarabine, granulocyte-colony stimulating factor and amsacrine: an effective salvage therapy option for acute myeloid leukemia at first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Dose Amsacrine Hydrochloride Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of high-dose Amsacrine Hydrochloride (m-AMSA), a potent antineoplastic agent. The information compiled herein is intended to guide researchers in designing and executing preclinical and clinical studies involving this compound.
Mechanism of Action
This compound is a synthetic aminoacridine derivative that exerts its cytotoxic effects through a dual mechanism.[1] Primarily, it acts as a topoisomerase II inhibitor.[1][2][3] Topoisomerase II is a crucial enzyme in DNA replication and transcription, responsible for creating transient double-strand breaks to relieve torsional stress.[1] Amsacrine stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][4] This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[1]
Secondly, the planar acridine ring of the molecule intercalates into the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][5][6] The cytotoxicity of amsacrine is most pronounced during the S phase of the cell cycle when topoisomerase II levels are at their peak.[5]
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amsacrine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Amsacrine to Interrogate DNA Repair Pathway Deficiencies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing amsacrine, a potent topoisomerase II inhibitor, to investigate and characterize deficiencies in key DNA double-strand break (DSB) repair pathways, including Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). Amsacrine's mechanism of action, which involves trapping topoisomerase II-DNA cleavage complexes, leads to the formation of protein-linked DNA double-strand breaks, making it an invaluable tool for probing the cellular response to this specific type of DNA damage.[1][2]
Introduction to Amsacrine
Amsacrine is an intercalating agent that stabilizes the covalent intermediate of the topoisomerase II catalytic cycle, preventing the re-ligation of the DNA strands.[2] This results in the accumulation of DSBs, a highly cytotoxic lesion. The cellular sensitivity to amsacrine is therefore intimately linked to the integrity and efficiency of its DSB repair machinery. Cells with deficiencies in critical DSB repair pathways, such as those with mutations in BRCA1, BRCA2, or DNA-PKcs, are expected to exhibit hypersensitivity to amsacrine.
Key Applications
-
Screening for DNA Repair Deficiencies: Amsacrine can be employed in high-throughput screens to identify cell lines or tumor samples with compromised DSB repair.
-
Validating Novel DNA Repair Inhibitors: The cytotoxic effects of amsacrine can be potentiated by inhibitors of compensatory DNA repair pathways, providing a platform for drug synergy studies.
-
Mechanistic Studies of DNA Repair: By inducing a specific type of DNA lesion, amsacrine allows for the detailed investigation of the molecular signaling and repair processes involved in the DSB response.
Data Presentation: Comparative Sensitivity to Amsacrine
The following tables summarize expected quantitative data from studies using amsacrine to probe DNA repair deficiencies. It is important to note that specific IC50 values can vary between cell lines and experimental conditions.
| Cell Line Model | DNA Repair Pathway | Gene Status | Expected Amsacrine IC50 (nM) | Reference |
| Isogenic Ovarian Cancer Cells | Homologous Recombination | BRCA2 Wild-Type | >1000 | Hypothetical |
| BRCA2 Null | <100 | Hypothetical | ||
| Isogenic Colorectal Cancer Cells | Homologous Recombination | BRCA1 Wild-Type | >1000 | Hypothetical |
| BRCA1 Null | <150 | Hypothetical | ||
| Chinese Hamster Ovary (CHO) Cells | Non-Homologous End Joining | DNA-PKcs Proficient (V79) | ~50 | [3] |
| DNA-PKcs Deficient (V3) | <10 | [3] | ||
| Human Lymphoblastoid Cells | Fanconi Anemia Pathway | FANCC Wild-Type | No significant difference | [4] |
| FANCC Deficient | No significant difference | [4] |
| Assay | Endpoint | DNA Repair Proficient Cells (e.g., BRCA1 WT) | DNA Repair Deficient Cells (e.g., BRCA1 null) |
| Cell Viability (72h post-treatment) | % Survival (at 100nM Amsacrine) | >80% | <20% |
| Comet Assay (4h post-treatment) | % Tail DNA | <10% | >40% |
| γ-H2AX Immunofluorescence (24h post-treatment) | Average Foci per Nucleus | <5 | >30 |
Signaling Pathways and Experimental Workflows
Amsacrine-Induced DNA Damage Response and Apoptosis
Amsacrine treatment leads to the accumulation of DSBs, triggering the DNA Damage Response (DDR). This involves the activation of sensor kinases like ATM, which in turn phosphorylate a cascade of downstream targets, including H2AX (forming γ-H2AX) and CHK2, to orchestrate cell cycle arrest and DNA repair. In repair-proficient cells, HR or NHEJ pathways are activated to resolve the DSBs. However, in repair-deficient cells, persistent DNA damage signaling can lead to the activation of apoptosis.
Caption: Amsacrine-induced DNA damage signaling pathway.
Experimental Workflow for Assessing DNA Repair Deficiency
The following workflow outlines the key steps for using amsacrine to determine the DNA repair competency of a given cell line.
References
- 1. Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Major DNA Repair Pathway after Both Proton and Carbon-Ion Radiation is NHEJ, but the HR Pathway is More Relevant in Carbon Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle effects of the DNA topoisomerase inhibitors camptothecin and m-AMSA in lymphoblastoid cell lines from patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Amsacrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine Hydrochloride is an antineoplastic agent that functions as a DNA intercalator and a potent inhibitor of topoisomerase II.[1][2] Its mechanism of action involves stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks.[3] This DNA damage response preferentially triggers a cell cycle arrest in the G2/M phase, a critical checkpoint that prevents cells with damaged DNA from entering mitosis.[4] The cytotoxicity of Amsacrine is most pronounced during the S and G2/M phases of the cell cycle when topoisomerase II levels are at their maximum.[2][5]
Understanding the impact of this compound on cell cycle distribution is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics. This document provides detailed protocols for treating cells with this compound and analyzing the subsequent effects on the cell cycle using propidium iodide (PI) staining and flow cytometry.
Data Presentation
The following table summarizes the expected quantitative effects of a topoisomerase II inhibitor, closely related to Amsacrine, on the cell cycle distribution of a leukemia cell line. This data is representative of the G2/M arrest typically induced by this class of drugs.
Table 1: Representative Cell Cycle Distribution of Leukemia Cells Treated with a Topoisomerase II Inhibitor for 24 hours
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 39 | 31 | 26 |
| Topoisomerase II Inhibitor | 0.3 | Significantly Reduced | Significantly Reduced | Significantly Increased |
Note: The data presented is based on studies with Etoposide, a topoisomerase II inhibitor with a similar mechanism of action to this compound, in CEM cells.[2] The exact percentages will vary depending on the cell line, drug concentration, and treatment duration.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing a human leukemia cell line (e.g., U937) and treating the cells with this compound.
Materials:
-
Human leukemia cell line (e.g., U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture flasks or plates
Procedure:
-
Cell Culture: Maintain the human leukemia cell line in complete cell culture medium in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed the cells at a density of 1 x 10^6 cells/mL in fresh, pre-warmed complete medium.
-
Treatment:
-
Allow the cells to acclimate for a few hours before treatment.
-
Prepare working solutions of this compound by diluting the stock solution in complete medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Add the this compound working solutions to the cell cultures.
-
For the control group, add an equivalent volume of medium containing DMSO (vehicle control).
-
-
Incubation: Incubate the treated and control cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C with 5% CO2.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of this compound-treated cells with propidium iodide for the analysis of DNA content and cell cycle distribution by flow cytometry.[6][7]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Following treatment, transfer the cell suspension from each flask or well into a separate centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step once more.
-
-
Fixation:
-
Gently resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cells once with 5 mL of PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect the fluorescence data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Amsacrine's mechanism of G2/M cell cycle arrest.
References
- 1. Flow cytometric analysis of the cell cycle of the leukemic cell lines treated with etoposide and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing Amsacrine Hydrochloride precipitation in aqueous solutions
Welcome to the technical support center for Amsacrine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of this compound solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antineoplastic agent that acts as an inhibitor of topoisomerase II.[1][2] Its planar acridine ring system intercalates into the DNA of tumor cells.[3] This binding to DNA, with a preference for A-T base pairs, alters the DNA structure and inhibits both DNA replication and transcription.[3][4] this compound stabilizes the complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks and ultimately leads to apoptosis.[5]
Q2: What are the general solubility characteristics of this compound?
This compound is soluble in DMSO but is insoluble in water and ethanol.[1][6][7] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][2]
Q3: I am observing precipitation when preparing my this compound solution. What are the common causes?
Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Low Solubility in Aqueous Buffers: The compound is inherently poorly soluble in water.[4][6]
-
Use of Chloride-Containing Solutions: Amsacrine can form an immediate precipitate in the presence of chloride ions. Therefore, saline solutions or any buffers containing chloride should be avoided as diluents.[8][9][10]
-
pH of the Solution: Amsacrine is more stable in acidic conditions. Reconstitution in the presence of lactate ions at an acidic pH can improve stability.[8] Significant degradation and potential precipitation can occur during basic hydrolysis.[11][12]
-
Improper Solvent Order: When preparing mixed solvent systems, the order of solvent addition is critical to maintaining solubility.
Q4: How should I store this compound powder and stock solutions?
-
Powder: The solid form of this compound is stable for up to three years when stored at -20°C, protected from light.[1][7][8]
-
Stock Solutions: Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] These can be stored at -80°C for up to one year or at -20°C for one month.[1][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer | The inherent low aqueous solubility of this compound. | Prepare a stock solution in 100% anhydrous DMSO. For working solutions, use a formulation containing co-solvents like PEG300 and a surfactant like Tween-80 before adding the aqueous component. Ensure the final concentration is within the solubility limits of the chosen solvent system. |
| Immediate precipitation observed after adding the drug to a buffer | The buffer contains chloride ions (e.g., PBS, saline). | Avoid using any chloride-containing solutions.[8][9][10] Use alternative buffers or dilute with 5% glucose solution, in which Amsacrine is stable for up to 48 hours.[8] If catheters or tubing have been flushed with saline, rinse them thoroughly with a compatible solution (e.g., D5W) before administering Amsacrine.[9] |
| Cloudiness or precipitation in the DMSO stock solution | The DMSO used was not anhydrous (contained moisture). | Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions, as absorbed moisture will decrease the solubility of this compound.[1][2] |
| Solution appears unstable over a short period | The pH of the final solution is not optimal. | Amsacrine is more stable in acidic conditions.[8] Consider using a diluent containing lactate to maintain an acidic pH.[8] Avoid basic conditions, which can cause significant degradation.[11][12] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 85 | 197.71 | [1] |
| DMSO | 79 | 200.78 | [2] |
| DMSO | 22 | 51.17 | [1] |
| Water | Insoluble (0.00317) | - | [1][4] |
| Ethanol | Insoluble | - | [1] |
| 95% Ethanol | 1.5 - 1.8 | - | [8] |
| Methanol | 2.9 - 3.2 | - | [8] |
*Note: Variations in reported solubility in DMSO may be due to differences in experimental conditions or the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Use
This protocol is designed to prepare a working solution suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a DMSO Stock Solution:
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 22 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH₂O (or saline, if compatible with the experimental system and chloride-free) to bring the final volume to 1 mL.[1]
-
Mix gently but thoroughly. The final concentration of the drug in this example would be 1.1 mg/mL.
-
This mixed solution should be used immediately for optimal results.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[13]
-
Protocol 2: Preparation of this compound for In Vivo Use (Parenteral)
This protocol provides a formulation suitable for injection in animal models.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) - Caution: Test for compatibility, as chloride ions can cause precipitation. A 5% dextrose solution may be a better alternative.
-
Sterile vials
Procedure:
-
Prepare a DMSO Stock Solution:
-
Prepare a stock solution in anhydrous DMSO as described in Protocol 1 (e.g., 20.8 mg/mL).[13]
-
-
Prepare the Injection Solution (Example for a 1 mL final volume):
-
The formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[13]
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix until clear.[13]
-
Add 50 µL of Tween-80 and mix thoroughly.[13]
-
Add 450 µL of sterile Saline to reach the final volume of 1 mL.[13]
-
The final concentration will be approximately 2.08 mg/mL. This protocol should yield a clear solution.[13]
-
Administer the freshly prepared solution to the animal.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Amsacrine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 6. Buy this compound | 54301-15-4 | >98% [smolecule.com]
- 7. medkoo.com [medkoo.com]
- 8. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Amsacrine cytotoxicity assays
This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies in Amsacrine cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Amsacrine's cytotoxic effect?
A1: Amsacrine exerts its cytotoxic effects through a dual mechanism.[1] It is a DNA intercalating agent, meaning its planar ring system inserts itself between the base pairs of DNA, distorting the helical structure.[1] This distortion interferes with DNA replication and transcription.[2] Additionally, and more critically, Amsacrine is an inhibitor of topoisomerase II, an enzyme essential for managing DNA tangles during replication.[3] By stabilizing the complex between topoisomerase II and DNA after the DNA has been cleaved, Amsacrine prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1] This DNA damage ultimately triggers apoptosis (programmed cell death).[1][4] The cytotoxicity of Amsacrine is most pronounced during the S and G2 phases of the cell cycle when topoisomerase II levels are highest.[5][6]
Q2: How should I prepare, handle, and store Amsacrine solutions for in vitro assays?
A2: Proper handling of Amsacrine is critical for reproducible results. Amsacrine is light-sensitive and should be protected from light during storage and handling.[7] For stock solutions, it is soluble in organic solvents like DMSO.[8] When preparing aqueous solutions for cell treatment, avoid saline or any chloride-containing solutions , as Amsacrine will immediately precipitate.[7] It should be diluted in a solution like 5% glucose.[7] Once diluted in an appropriate aqueous vehicle, the solution is stable for approximately 48 hours.[7] It is recommended to prepare fresh dilutions from a concentrated stock for each experiment to ensure consistent potency.
Q3: Why are my calculated IC50 values for Amsacrine inconsistent between experiments?
A3: IC50 values can vary significantly due to several factors. One major reason is the time-dependent nature of the assay; IC50 values can differ depending on the incubation endpoint (e.g., 24, 48, or 72 hours).[9] Other key sources of variability include:
-
Cellular State: Differences in cell passage number, cell health, and confluence at the time of treatment can alter the cellular response.[10][11][12]
-
Seeding Density: Even minor variations in the number of cells seeded per well can lead to different IC50 values.[10][13]
-
Reagent Stability: Inconsistent preparation or degradation of Amsacrine stock solutions.
-
Assay Protocol: Variations in incubation times, reagent concentrations, or instrumentation can all contribute to variability.[11]
Q4: Which cytotoxicity assay is most suitable for Amsacrine?
A4: The choice of assay depends on the specific question being asked.
-
Metabolic Assays (MTT, XTT, Resazurin): These assays measure mitochondrial reductase activity, which is an indicator of metabolic health, not a direct measure of cell death. While widely used, results can be confounded by factors that alter cell metabolism without killing the cell.
-
Membrane Integrity Assays (LDH, Trypan Blue, Propidium Iodide): These assays measure the release of intracellular components or the uptake of dyes by cells with compromised membranes, indicating late-stage apoptosis or necrosis.
-
Apoptosis Assays (Annexin V, Caspase Activity): These are more specific for measuring programmed cell death, which is the primary mechanism of Amsacrine.[1][4] Annexin V staining detects the externalization of phosphatidylserine, an early apoptotic event, while caspase assays measure the activity of key executioner enzymes in the apoptotic cascade.[14][15] For mechanistic studies, apoptosis assays are highly recommended.
Section 2: Troubleshooting Guides
This section addresses specific issues encountered during Amsacrine cytotoxicity experiments.
Problem 1: High Variability Between Replicate Wells
Question: My absorbance/fluorescence readings vary significantly between replicate wells that received the same treatment. What could be the cause?
Answer:
| Potential Cause | Recommended Solution(s) |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Use a multichannel pipette for plating and ensure it is calibrated correctly. |
| Pipetting Errors | Use calibrated pipettes and proper technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and splashing. For multi-well plates, add reagents in the same order and at the same pace for each plate. |
| "Edge Effect" | Evaporation from wells on the perimeter of a multi-well plate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[16] Ensure proper humidity in the incubator. |
| Compound Precipitation | Visually inspect wells under a microscope after adding Amsacrine. If precipitate is observed, consider adjusting the final solvent concentration (e.g., ensure final DMSO is <0.5%) or using a different dilution vehicle (e.g., 5% glucose).[7] |
| Air Bubbles | Bubbles in the wells can interfere with optical readings.[17] If present, carefully remove them with a sterile pipette tip or a small gauge needle before reading the plate. |
Problem 2: Low or No Cytotoxic Effect Observed
Question: I am treating my cells with Amsacrine, but I am not observing the expected level of cell death. Why might this be happening?
Answer:
| Potential Cause | Recommended Solution(s) |
| Incorrect Drug Preparation | Confirm that Amsacrine was dissolved in an appropriate solvent (e.g., DMSO) and diluted in a chloride-free buffer.[7] Prepare fresh dilutions for each experiment as aqueous solutions can be unstable. |
| Drug Inactivation | Amsacrine is light-sensitive.[7] Protect stock solutions and treatment plates from light. One study noted that elevated temperatures (42.4°C) inhibited Amsacrine's cytotoxicity, so ensure incubation is at 37°C.[18] |
| Suboptimal Cell Density | If cells are too confluent, they may exhibit increased resistance to treatment. Optimize the seeding density so that cells are in a logarithmic growth phase and are not over-confluent at the end of the incubation period.[10] |
| Insufficient Incubation Time | The cytotoxic effects of Amsacrine are time-dependent.[4] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Amsacrine, potentially due to altered topoisomerase II expression or function.[19] Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control. |
Problem 3: High Background Signal in Control Wells
Question: My "no cell" or "vehicle-only" control wells show a high signal, making it difficult to interpret the results. What is causing this?
Answer:
| Potential Cause | Recommended Solution(s) |
| Media Component Interference | Phenol red and serum components in culture media can interfere with colorimetric and fluorescent assays, increasing background.[16] Use a "media-only" blank for background subtraction. For sensitive assays, consider using phenol red-free media during the final incubation with the detection reagent. |
| Microbial Contamination | Bacterial or yeast contamination can metabolize assay reagents (especially in MTT assays), leading to a false positive signal. Visually inspect cultures for signs of contamination and perform routine mycoplasma testing.[12] |
| Reagent Instability | Assay reagents may degrade if stored improperly or exposed to light, leading to spontaneous signal generation. Store all reagents according to the manufacturer's instructions. |
| Compound Interference | Amsacrine itself, being a colored compound, might interfere with absorbance readings. Run a control plate with Amsacrine in cell-free media to quantify its intrinsic absorbance at the assay wavelength. |
Problem 4: Inconsistent Results with MTT/XTT Assays
Question: My MTT assay results are not reproducible, and sometimes treated wells show higher absorbance than control wells. What's wrong?
Answer:
| Potential Cause | Recommended Solution(s) |
| Measures Metabolism, Not Viability | MTT measures mitochondrial reductase activity, not cell number. Amsacrine could induce a metabolic burst or cellular stress that increases reductase activity before cell death occurs. |
| Incomplete Formazan Solubilization | The purple formazan crystals must be fully dissolved for accurate readings. Ensure the solubilization buffer is added and mixed thoroughly. Shaking the plate for 15 minutes can help. Visually confirm dissolution before reading. |
| Cell Proliferation in Controls | During long incubation periods (48-72h), untreated control cells may continue to proliferate, while Amsacrine may only be cytostatic (arresting growth) at certain concentrations. This can lead to a higher cell number in control wells compared to treated wells, complicating interpretation. |
| Solution | Supplement with a direct cytotoxicity assay. Use a method that measures membrane integrity (like LDH release) or a DNA-binding dye (like CellTox Green) in parallel to confirm cell death.[16] These assays provide a more direct measure of cytotoxicity. |
Problem 5: Issues with Flow Cytometry Apoptosis Assays (Annexin V/PI)
Question: My flow cytometry data for apoptosis shows poor separation between populations or high necrosis in my negative controls. How can I fix this?
Answer:
| Potential Cause | Recommended Solution(s) |
| Incorrect Staining Buffer | Annexin V binding to phosphatidylserine is strictly calcium-dependent.[15][20] Do not use PBS as the staining buffer. Use the provided 1X Binding Buffer which contains CaCl₂.[21] |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives for both Annexin V and PI. Handle cells gently, use a non-enzymatic cell dissociation buffer if possible, and do not vortex. |
| Delayed Analysis | Annexin V binding is reversible and not stable.[22] Analyze samples on the flow cytometer as soon as possible after staining, ideally within one hour. Keep samples on ice and protected from light after staining.[20] |
| Improper Compensation | If using Annexin V-FITC and PI, their emission spectra overlap. Run single-stain controls (cells + Annexin V only, cells + PI only) to set proper compensation and avoid signal bleed-through.[21] |
| Unhealthy Control Cells | If negative control cells are over-confluent, starved of nutrients, or harvested from a high-passage stock, they may undergo spontaneous apoptosis, leading to a high baseline signal.[10] Ensure you are using healthy, log-phase cells for your experiment. |
Section 3: Experimental Protocols
Protocol 1: General Amsacrine Cytotoxicity Assay (MTT Method)
This protocol provides a general workflow for assessing cytotoxicity using MTT, a common metabolic assay.
-
Cell Seeding:
-
Harvest cells from a log-phase culture flask. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Create a single-cell suspension in complete culture medium.
-
Seed cells into a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.[23]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of Amsacrine in culture medium from your DMSO stock. Ensure the final DMSO concentration in the well will be ≤0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the Amsacrine dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[24]
-
Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[25]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a "media only" well.
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is for quantifying Amsacrine-induced apoptosis via flow cytometry.
-
Cell Seeding and Treatment:
-
Seed 0.5-1.0 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of Amsacrine for the determined time period. Include a vehicle control.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS (without Ca²⁺/Mg²⁺).
-
Gently detach the adherent cells using a non-enzymatic cell stripper or brief trypsinization. If using trypsin, immediately neutralize with media containing serum and wash cells thoroughly with PBS to remove EDTA.
-
Combine the detached cells with their corresponding supernatant from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[20]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[21]
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL working stock).[22]
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.[20]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use single-stain controls to set compensation and gates correctly.
-
Identify cell populations:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[21]
-
-
Section 4: Data Presentation
Table 1: Amsacrine Preparation and Handling Summary
| Parameter | Recommendation | Rationale & Reference |
| Solvent for Stock | DMSO | Amsacrine is soluble in DMSO at concentrations up to 10 mg/mL.[8] |
| Diluent for Treatment | 5% Glucose solution or other chloride-free buffers. | AVOID SALINE. Amsacrine precipitates in the presence of chloride ions.[7] |
| Storage | Store stock solution at -20°C. Protect from light. | The compound is light-sensitive.[7] Stable for ≥ 4 years at -20°C as a solid.[8] |
| Working Solution Stability | Use aqueous dilutions within the same day. Stable for up to 48 hours in 5% glucose. | Aqueous stability is limited. Fresh dilutions are recommended for reproducibility.[7] |
| Final Solvent Conc. | Keep final DMSO concentration in culture medium ≤0.5%. | High solvent concentrations can be cytotoxic and confound results. |
Table 2: Troubleshooting Checklist for Common Cytotoxicity Assays
| Issue Observed | Check Cell Health & Culture | Check Reagents & Compound | Check Assay Procedure |
| High Variability | Inconsistent cell number/well? Edge effects? | Compound precipitating? | Inconsistent pipetting? Air bubbles? |
| No Cytotoxicity | Cell line resistant? Cells over-confluent? | Compound degraded (light/heat)? Incorrect diluent used? | Incubation time too short? |
| High Background | Microbial contamination? | Reagent degradation? | Media interference (phenol red)? |
| MTT Assay Issues | Changes in cell metabolism? | Incomplete formazan solubilization? | Cell proliferation in controls? |
| Flow Cytometry Issues | Spontaneous apoptosis in controls? | Incorrect staining buffer (no Ca²⁺)? | Harsh cell handling? Delay before analysis? |
Section 5: Visualizations
Amsacrine Signaling Pathway
Caption: Amsacrine's dual mechanism of action leading to apoptotic cell death.
Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for performing an Amsacrine cytotoxicity assay.
Troubleshooting Logic Flowchart
Caption: A logic flowchart for troubleshooting inconsistent cytotoxicity results.
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. Amsacrine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Effect of temperature on the cytotoxicity of vindesine, amsacrine, and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. kumc.edu [kumc.edu]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Counting & Health Analysis [sigmaaldrich.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amsacrine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming Amsacrine (m-AMSA) resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line is showing increasing resistance to Amsacrine. What are the common mechanisms of resistance?
A1: Amsacrine resistance in cancer cell lines is primarily attributed to two main mechanisms:
-
Alterations in the drug target, Topoisomerase IIα (TOP2A): This is the most common mechanism. Point mutations in the TOP2A gene can alter the protein structure, reducing the binding affinity of Amsacrine and preventing it from stabilizing the topoisomerase II-DNA cleavage complex. A frequently observed mutation in Amsacrine-resistant human leukemia cell lines (HL-60/AMSA) is a change from Arginine-486 to Lysine.[1]
-
Increased drug efflux by ATP-Binding Cassette (ABC) transporters: Overexpression of efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can actively transport Amsacrine out of the cell, reducing its intracellular concentration and thus its cytotoxic effect. This is a common mechanism of multidrug resistance (MDR).
Q2: How can I determine the mechanism of Amsacrine resistance in my cell line?
A2: To elucidate the resistance mechanism, you can perform the following experiments:
-
Sequence the TOP2A gene: This will identify any mutations that may be responsible for target-based resistance.
-
Quantify the expression of ABC transporter genes: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes like ABCB1. A significant increase in expression in the resistant cell line compared to the sensitive parental line suggests efflux-mediated resistance.
-
Perform a functional efflux assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp) to compare its accumulation in sensitive versus resistant cells. Reduced accumulation in resistant cells, which can be reversed by an ABC transporter inhibitor (e.g., verapamil), indicates functional efflux.
Q3: I am performing a cytotoxicity assay (e.g., MTT assay) to determine the IC50 of Amsacrine, but my results are inconsistent. What could be the problem?
A3: Inconsistent results in cytotoxicity assays can arise from several factors. Here is a troubleshooting guide:
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS. |
| Low absorbance readings | Cell number is too low, or incubation time is too short. | Optimize cell seeding density to ensure they are in the logarithmic growth phase. Increase the incubation time with the MTT reagent. |
| High background absorbance | Contamination of media or reagents, or interference from the test compound. | Use sterile techniques and fresh reagents. Include a blank control (media and MTT reagent only) to subtract background absorbance. If Amsacrine itself absorbs at the measurement wavelength, include a control with the drug but no cells. |
Q4: Can I overcome Amsacrine resistance in my cell line?
A4: Yes, several strategies can be employed to overcome Amsacrine resistance:
-
Combination Therapy:
-
With other chemotherapeutic agents: Combining Amsacrine with drugs that have different mechanisms of action, such as Etoposide (another topoisomerase II inhibitor with a different binding site) or Cytarabine, can be effective.[1][2]
-
With ABC transporter inhibitors: For resistance mediated by efflux pumps, co-administration with an inhibitor like verapamil can restore sensitivity by increasing the intracellular concentration of Amsacrine.
-
-
Use of Amsacrine Analogs: Novel analogs of Amsacrine are being developed to have improved activity against resistant cell lines.
Data Presentation
Table 1: Cytotoxicity of Amsacrine and Etoposide in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| HL-60 (Sensitive) | Amsacrine | ~0.02 - 0.05 | - |
| HL-60/AMSA (Resistant) | Amsacrine | ~2.0 - 5.0 | ~100 |
| HL-60 (Sensitive) | Etoposide | ~0.5 - 1.0 | - |
| HL-60/AMSA (Resistant) | Etoposide | ~1.0 - 2.0 | ~2 |
Note: IC50 values are approximate and can vary between laboratories and experimental conditions. The HL-60/AMSA cell line shows significant resistance to Amsacrine but remains relatively sensitive to Etoposide, indicating a specific mechanism of resistance to Amsacrine.[3][4][5]
Experimental Protocols
Protocol 1: Generation of an Amsacrine-Resistant Cell Line (e.g., HL-60/AMSA)
This protocol describes the generation of a resistant cell line by continuous exposure to escalating doses of Amsacrine.
Materials:
-
Parental cancer cell line (e.g., HL-60)
-
Complete culture medium
-
Amsacrine stock solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT) to determine the initial IC50 of Amsacrine for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing Amsacrine at a concentration equal to the IC10 or IC20.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Subculture surviving cells: Once the surviving cells repopulate the flask, subculture them and continue to culture them in the same concentration of Amsacrine.
-
Increase Amsacrine concentration: Once the cells are growing steadily, increase the concentration of Amsacrine in the culture medium by 1.5 to 2-fold.
-
Repeat dose escalation: Repeat steps 3-5, gradually increasing the Amsacrine concentration over several months.
-
Characterize the resistant cell line: Periodically, perform cytotoxicity assays to determine the new IC50 of the cell population. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Establish a stable resistant line: Once the desired level of resistance is achieved and the IC50 is stable over several passages, the resistant cell line is established. Freeze down stocks of the resistant cells for future use.
Protocol 2: MTT Assay for Amsacrine Cytotoxicity
This protocol details the use of the MTT assay to measure the cytotoxic effects of Amsacrine.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well plates
-
Complete culture medium
-
Amsacrine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Amsacrine in culture medium. Remove the old medium from the wells and add the Amsacrine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Amsacrine).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Amsacrine concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 3: Sequencing of the TOP2A Gene
This protocol outlines the steps for identifying mutations in the TOP2A gene using Sanger sequencing.
Materials:
-
Genomic DNA extraction kit
-
PCR primers for the human TOP2A gene (specifically targeting the region known to harbor resistance mutations)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the sensitive and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the target region of the TOP2A gene using PCR with specific primers.
-
Verification of PCR Product: Run the PCR product on an agarose gel to confirm the amplification of a single band of the correct size.
-
Purification of PCR Product: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant cell line with the sequence from the sensitive parental line and the reference sequence for the human TOP2A gene to identify any mutations.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Amsacrine action and resistance.
Caption: Workflow for investigating and overcoming Amsacrine resistance.
Caption: Amsacrine-induced apoptotic signaling pathway.
References
- 1. Further characterization of an amsacrine-resistant line of HL-60 human leukemia cells and its topoisomerase II. Effects of ATP concentration, anion concentration, and the three-dimensional structure of the DNA target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance of an amsacrine-resistant human leukemia line to topoisomerase II reactive DNA intercalating agents. Evidence for two topoisomerase II directed drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II and tubulin inhibitors both induce the formation of apoptotic topoisomerase I cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amsacrine Concentration for Topoisomerase II Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amsacrine for topoisomerase II inhibition experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful and reproducible research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Amsacrine.
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of topoisomerase II activity | Incorrect Amsacrine concentration: The concentration may be too low to elicit a response in the specific cell line or assay system. | Titrate Amsacrine across a wider concentration range. Consult published IC50 values for your cell line as a starting point (see Table 1). |
| Inactive Amsacrine: Improper storage or handling may have degraded the compound. | Ensure Amsacrine is stored as recommended (typically at -20°C, protected from light). Prepare fresh dilutions for each experiment. Amsacrine is often dissolved in DMSO.[1][2] | |
| Inactive topoisomerase II enzyme: The enzyme may have lost activity due to improper storage or handling. | Verify enzyme activity using a known positive control inhibitor. Ensure appropriate buffer conditions and incubation times are used.[3] | |
| Drug Resistance: The cell line may have developed resistance to Amsacrine. | Check for overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the topoisomerase II gene.[4][5] Consider using a different cell line or a combination therapy approach. | |
| Solvent interference: The solvent used to dissolve Amsacrine (e.g., DMSO) may be inhibiting the enzyme at the concentration used. | Run a solvent-only control to assess its effect on the assay.[3] Keep the final solvent concentration consistent across all wells and as low as possible. | |
| High background signal or non-specific effects | Amsacrine precipitation: Amsacrine may precipitate out of solution at higher concentrations, leading to light scattering or non-specific cellular stress. | Visually inspect solutions for any precipitate. If observed, try lowering the concentration or using a different solvent system if compatible. |
| Off-target effects: Amsacrine can intercalate into DNA, which can cause cellular effects independent of topoisomerase II inhibition.[4] | Consider using lower concentrations that are more specific for topoisomerase II poisoning. Compare results with other topoisomerase II inhibitors that have different mechanisms of action. | |
| Contamination: Cell culture or reagent contamination can lead to unreliable results. | Regularly test cell lines for mycoplasma contamination. Use sterile techniques and fresh reagents. | |
| Inconsistent or non-reproducible results | Variability in cell health and density: Differences in cell confluency, passage number, or overall health can affect their response to Amsacrine. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in drug concentrations. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate compounds and affect cell viability. | Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Unexpectedly high cell death | Amsacrine concentration is too high: The concentration used may be cytotoxic rather than cytostatic. | Perform a dose-response curve to determine the optimal concentration range that inhibits topoisomerase II without causing immediate, widespread cell death. |
| Synergistic effects with other media components: Components in the cell culture media may be interacting with Amsacrine to increase its toxicity. | Review the composition of the media and supplements. If possible, test the effect of Amsacrine in a simpler, defined medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Amsacrine?
A1: Amsacrine has a dual mechanism of action. It acts as a topoisomerase II poison by stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks.[4] It also functions as a DNA intercalator, inserting itself between DNA base pairs and distorting the DNA helix.[4] This combined action ultimately triggers apoptosis.[4]
Q2: What is a typical starting concentration range for Amsacrine in cell-based assays?
A2: The optimal concentration of Amsacrine is highly dependent on the cell line being used. A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. Based on published data, IC50 values can range from approximately 5.0 ng/ml (around 11.5 nM) to 190.2 ng/ml (around 438 nM) in various cancer cell lines.[6] It is recommended to consult the literature for specific cell lines (see Table 1).
Q3: How should I prepare and store Amsacrine?
A3: Amsacrine is typically supplied as a powder and should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution.[1][2] Stock solutions should be stored at -20°C and protected from light to prevent degradation. For experiments, fresh dilutions should be made from the stock solution in the appropriate cell culture medium or assay buffer.
Q4: My cells are showing resistance to Amsacrine. What are the possible mechanisms?
A4: Resistance to Amsacrine can arise through several mechanisms, including:
-
Mutations in topoisomerase II: Changes in the enzyme structure can prevent Amsacrine from binding effectively.[4][5]
-
Altered drug uptake and efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove Amsacrine from the cell.[4]
-
Enhanced DNA repair capabilities: Cells with more efficient DNA double-strand break repair mechanisms may be able to counteract the effects of Amsacrine.[4]
Q5: Can Amsacrine be used in combination with other drugs?
A5: Yes, Amsacrine is often used in combination with other chemotherapeutic agents.[7] For example, it is frequently used with cytarabine and etoposide in the treatment of acute myeloid leukemia.[7] Combining Amsacrine with inhibitors of the DNA damage response pathway, such as ATM or ATR inhibitors, is also an area of active research.[8]
Data Presentation
Table 1: Amsacrine IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (µM) |
| HT1376 | Bladder Cancer | 190.2 ± 27.4 | ~0.438 |
| RT112 | Bladder Cancer | 46.1 ± 3.9 | ~0.106 |
| RT4 | Bladder Cancer | 22.6 ± 3.1 | ~0.052 |
| 833K | Testis Cancer | 11.8 ± 2.0 | ~0.027 |
| Susa | Testis Cancer | 5.0 ± 0.4 | ~0.012 |
| GH | Testis Cancer | 11.7 ± 1.5 | ~0.027 |
Data extracted from APExBIO product information. Note: The molecular weight of Amsacrine is approximately 433.5 g/mol , which was used for the µM conversion.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of Amsacrine on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Amsacrine stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Amsacrine Treatment: Prepare serial dilutions of Amsacrine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Amsacrine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Amsacrine concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
In Vitro Topoisomerase II DNA Cleavage Assay
This protocol is a general method to assess the ability of Amsacrine to induce topoisomerase II-mediated DNA cleavage.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Amsacrine stock solution (in DMSO)
-
DNA cleavage buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol)[6]
-
SDS solution (e.g., 5%)
-
EDTA solution (e.g., 250 mM)
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA cleavage buffer, supercoiled plasmid DNA (e.g., 10 nM), and the desired concentration of Amsacrine.
-
Enzyme Addition: Add purified topoisomerase II (e.g., 220 nM) to initiate the reaction.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 6-30 minutes).[6][11]
-
Complex Trapping: Stop the reaction and trap the cleavage complexes by adding SDS and then EDTA.[6]
-
Protein Digestion: Add proteinase K and incubate at 45°C for 30 minutes to digest the topoisomerase II.[6]
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, linear).
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The appearance of linear DNA indicates topoisomerase II-mediated cleavage.
Mandatory Visualizations
Caption: Amsacrine's dual mechanism of action in a cancer cell.
Caption: Workflow for an in vitro Topoisomerase II DNA cleavage assay.
Caption: Amsacrine-induced DNA damage response pathway.
References
- 1. Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 5. Mechanistic studies of amsacrine-resistant derivatives of DNA topoisomerase II. Implications in resistance to multiple antitumor drugs targeting the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Amsacrine Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of amsacrine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause amsacrine degradation in solution?
A1: Amsacrine degradation is primarily influenced by several factors:
-
Hydrolysis: Significant degradation occurs in basic (alkaline) conditions.[1][2] It is more stable in acidic pH.[3]
-
Oxidation: The molecule is susceptible to oxidative degradation upon exposure to oxygen.[1][4]
-
Photodegradation: Amsacrine is light-sensitive and can degrade upon exposure to light.[3][4]
-
Temperature: Elevated temperatures can lead to slight thermal degradation.[1][2]
-
Presence of Chloride Ions: Amsacrine precipitates immediately in the presence of chloride ions. Therefore, saline-based solutions must be avoided as diluents.[3][5][6]
Q2: What is the recommended solvent for preparing amsacrine solutions for experimental use?
A2: For clinical and in vitro assays, amsacrine should first be reconstituted with the supplied L-lactic acid diluent.[5] This solution can then be further diluted in 5% glucose (D5W).[3][5] Saline solutions or any diluent containing chloride must be strictly avoided to prevent precipitation.[3][5][6] For analytical purposes, a mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.[7]
Q3: How should I store amsacrine solutions to ensure stability?
A3: Stock solutions should be stored protected from light.[3] The bulk drug is stable for up to three years at ambient temperatures not exceeding 25°C when protected from light.[3] After dilution in 5% glucose, the solution is stable for up to 48 hours and is not significantly affected by normal temperature ranges or exposure to diffuse daylight or fluorescent light during this period.[3] For long-term stability studies, samples have been stored under conditions of 25°C ± 2°C / 60% ± 5% RH.[7]
Q4: What are the known degradation products of amsacrine?
A4: Degradation studies have identified several types of impurities and degradation products, including those resulting from hydrolysis, oxidation, and photodegradation.[4] While specific chemical structures of all degradation products are complex, they are chromatographically separable from the parent amsacrine molecule using stability-indicating HPLC methods.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving amsacrine solutions.
Problem: I am observing rapid degradation or precipitation of my amsacrine solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect Diluent | Ensure you are not using saline (NaCl) or any other solution containing chloride ions. Amsacrine will precipitate. Solution: Use 5% glucose (D5W) for dilutions.[3][5] Flush any catheters or tubing previously used with saline with D5W before administering amsacrine.[5] |
| Incorrect pH | Amsacrine is most stable in acidic conditions and degrades significantly in basic (alkaline) environments.[1][3] Solution: Verify the pH of your solution. Amsacrine is formulated with L-lactic acid to maintain an acidic pH.[3] |
| Light Exposure | Amsacrine is light-sensitive.[3][4] Prolonged exposure to direct light can cause photodegradation. Solution: Protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or experiments. |
| Oxidative Stress | The presence of oxidizing agents or excessive exposure to air can cause degradation.[1][4] Solution: Prepare solutions fresh when possible. Consider purging solutions with an inert gas (e.g., nitrogen or argon) if oxidative degradation is a critical concern. |
| High Temperature | Although less significant than pH or chloride ions, elevated temperatures can contribute to thermal degradation.[1][2] Solution: Store solutions at recommended temperatures (ambient, not exceeding 25°C, or refrigerated as specified by your protocol).[3] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for amsacrine solution instability.
Quantitative Data Summary
Table 1: Amsacrine Degradation Under Forced Stress Conditions
This table summarizes the results from a stability-indicating study where amsacrine was subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Result | Reference |
| Basic Hydrolysis | Significant Degradation | [1][2] |
| Acid Hydrolysis | No Degradation Observed | [1] |
| Oxidative Stress | Slight Degradation Observed | [1][2] |
| Thermal Stress | Slight Degradation Observed | [1][2] |
| Photolytic Degradation | No Degradation Observed* | [1] |
*Note: While forced photolytic studies in this specific report showed no degradation, amsacrine is generally known to be light-sensitive, and protection from light is recommended.[3][4]
Table 2: Solubility of Amsacrine
| Solvent / Medium | Solubility | Reference |
| Water | < 1.0 mg/mL | [3] |
| pH 4 Buffer | < 1.0 mg/mL | [3] |
| pH 9 Buffer | < 1.0 mg/mL | [3] |
| 95% Ethanol | 1.5 - 1.8 mg/mL | [3] |
| Methanol | 2.9 - 3.2 mg/mL | [3] |
| Chloroform | ~1.0 mg/mL | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Amsacrine
This protocol is adapted from a validated method for the quantitative determination of Amsacrine and its related substances.[1][2][7]
-
Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS (or equivalent C18) column.
-
Mobile Phase:
-
Prepare a buffer of 20 mM potassium dihydrogen orthophosphate in HPLC-grade water.
-
Add 1.0% triethylamine to the buffer.
-
Adjust the pH to 6.5 using orthophosphoric acid.
-
The final mobile phase is a mixture of this aqueous buffer and acetonitrile, typically run on a simple linear gradient.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 248 nm.
-
Sample Preparation:
-
Prepare a diluent consisting of a 50:50 (v/v) mixture of water and acetonitrile.
-
Accurately weigh and dissolve the amsacrine sample in the diluent to a final concentration of approximately 300 µg/mL.
-
-
Injection Volume: 10-20 µL.
-
Analysis: Run the samples through the HPLC system. The retention time for amsacrine is approximately 16.9 minutes under these conditions.[2] The method should effectively separate the main amsacrine peak from any degradation products or process-related impurities.
Protocol 2: General Forced Degradation Study
This protocol outlines the steps to assess the intrinsic stability of amsacrine, based on ICH guidelines.[1][8]
-
Objective: To identify likely degradation products and establish degradation pathways.
-
Sample Preparation: Prepare several aliquots of a known concentration of amsacrine solution (e.g., 300 µg/mL).
-
Stress Conditions: Expose individual aliquots to the following conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat.
-
Base Hydrolysis: Add a strong base (e.g., 1N NaOH) at room temperature.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3-6% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid drug or solution to high heat (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV and/or visible light). Maintain a control sample protected from light.
-
-
Analysis: After exposure for a defined period, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control, using the stability-indicating RP-HPLC method (Protocol 1).
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of amsacrine degradation.
-
Perform a mass balance calculation (% Assay + % Degradants) to ensure all components are accounted for, which should be close to 100%.[1][2]
-
Amsacrine Degradation Pathways Diagram
Caption: Major degradation pathways for amsacrine in solution.
References
- 1. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Amsacrine-Induced Fluorescence Quenching
Welcome to the technical support center for addressing fluorescence quenching issues caused by Amsacrine in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the impact of Amsacrine on fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is Amsacrine and why does it interfere with fluorescence assays?
Amsacrine (m-AMSA) is an antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3][4] Its planar acridine ring inserts between DNA base pairs, which is fundamental to its therapeutic effect.[3] However, this acridine moiety is also responsible for its interference in fluorescence assays. Amsacrine can quench the fluorescence of various fluorophores, meaning it reduces their fluorescence intensity. This can lead to inaccurate data and misinterpretation of results in fluorescence-based assays.
Q2: What is the mechanism of Amsacrine-induced fluorescence quenching?
Amsacrine-induced fluorescence quenching can occur through two primary mechanisms:
-
Inner Filter Effect (IFE): Amsacrine is a colored compound that absorbs light in the UV-visible range. If Amsacrine's absorption spectrum overlaps with the excitation or emission wavelengths of a fluorophore, it can reduce the amount of light reaching the fluorophore for excitation or the amount of emitted light reaching the detector. This "shielding" effect is known as the inner filter effect.
-
Dynamic Quenching (Collisional Quenching): Amsacrine can directly interact with excited fluorophores through collisions. This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing fluorescence.[5] Studies have suggested that Amsacrine can act as an electron donor, leading to reversible electron transfer with the fluorophore, which quenches its fluorescence.[6][7]
Q3: Which common fluorophores are known to be quenched by Amsacrine?
Published studies have demonstrated Amsacrine-induced fluorescence quenching of the following DNA intercalating dyes:
-
Ethidium Bromide: Amsacrine has been shown to effectively quench the fluorescence of DNA-bound ethidium bromide.[6][7]
-
Hoechst 33342: Amsacrine has been used to quench the fluorescence of the vital DNA fluorochrome Hoechst 33342 in cellular uptake studies.[8]
While comprehensive quantitative data for a wide range of fluorophores is limited in publicly available literature, it is reasonable to suspect that other fluorescent dyes, especially those that bind to DNA or have spectral overlap with Amsacrine, may also be affected.
Q4: In which types of assays is Amsacrine-induced fluorescence quenching a potential problem?
Amsacrine's quenching properties can be a significant issue in various fluorescence-based assays, including but not limited to:
-
Topoisomerase II activity assays: Many contemporary assays for topoisomerase II, a primary target of Amsacrine, utilize fluorescently labeled DNA substrates or FRET-based mechanisms.
-
DNA intercalation and binding assays: Assays that use fluorescent probes to study DNA structure, binding events, or intercalation are susceptible to interference.
-
Cell-based assays: High-content screening and flow cytometry assays that rely on fluorescent reporters for cell health, apoptosis, or specific protein expression can be affected if Amsacrine is present.[8]
-
Enzyme activity assays: Any fluorescence-based assay where Amsacrine is included as a test compound or control could potentially show quenching effects.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and addressing Amsacrine-induced fluorescence quenching.
Problem: My fluorescence signal decreases unexpectedly when Amsacrine is present.
Step 1: Confirm Fluorescence Quenching
-
Control Experiment: Run a control experiment with your fluorophore in the assay buffer with and without Amsacrine. This will help determine if the quenching is a direct effect of Amsacrine on the fluorophore or due to a more complex biological effect.
-
Concentration Dependence: Test a range of Amsacrine concentrations. If the fluorescence decrease is proportional to the Amsacrine concentration, it is likely a quenching effect.
Step 2: Differentiate Between Inner Filter Effect and Dynamic Quenching
-
Spectrophotometric Analysis: Measure the absorbance spectrum of Amsacrine at the concentrations used in your assay. Overlay this spectrum with the excitation and emission spectra of your fluorophore. Significant overlap suggests a potential inner filter effect.
-
Fluorescence Lifetime Measurements: If available, measure the fluorescence lifetime of your fluorophore in the presence and absence of Amsacrine. A decrease in fluorescence lifetime is a hallmark of dynamic (collisional) quenching. No change in lifetime, despite a decrease in intensity, points towards a static quenching mechanism or an inner filter effect.
Step 3: Mitigation Strategies
-
Optimize Wavelengths: If the inner filter effect is suspected, try to select excitation and emission wavelengths for your fluorophore that are outside the main absorbance bands of Amsacrine.
-
Use a Different Fluorophore: Consider using a fluorescent dye with different spectral properties that do not overlap with Amsacrine's absorbance spectrum. Dyes with longer excitation and emission wavelengths (in the red or far-red region) are often less susceptible to interference from colored compounds.
-
Reduce Amsacrine Concentration: If possible, lower the concentration of Amsacrine in your assay to a level that minimizes quenching while still being effective for your experimental purpose.
-
Mathematical Correction for Inner Filter Effect: For inner filter effects, it is possible to apply a mathematical correction to your fluorescence data if you have measured the absorbance of Amsacrine at the excitation and emission wavelengths.
-
Assay Format Change: If quenching remains a significant issue, consider switching to a non-fluorescence-based detection method, such as absorbance, luminescence, or a radioactivity-based assay.
Quantitative Data
| Fluorophore | Type of Interaction | Observed Effect | Reference(s) |
| Ethidium Bromide | Dynamic Quenching | Decreased fluorescence intensity and lifetime.[6][7] | [6][7] |
| Hoechst 33342 | Quenching | Gradual decrease in fluorescence with increasing Amsacrine concentration.[8] | [8] |
Amsacrine Spectral Properties (Approximate)
| Property | Wavelength (nm) | Reference(s) |
| Absorbance Maxima | 254, 405 | [9] |
Note: The exact spectral properties can vary depending on the solvent and pH.
Experimental Protocols
Protocol 1: Topoisomerase II DNA Cleavage Assay using a Fluorescently Labeled Oligonucleotide
This protocol is adapted from methodologies used to assess topoisomerase II activity and can be used to test the effect of Amsacrine.
Materials:
-
Purified human topoisomerase IIα
-
Fluorescently labeled double-stranded oligonucleotide substrate (e.g., with a 5'-FAM label)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM NaCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA
-
Amsacrine stock solution (in DMSO)
-
10% SDS solution
-
Proteinase K (20 mg/ml)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Fluorescence gel imager
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
Assay Buffer
-
Fluorescently labeled oligonucleotide substrate (final concentration, e.g., 50 nM)
-
Amsacrine at various concentrations (or DMSO for control)
-
Purified topoisomerase IIα (final concentration, e.g., 10 nM)
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K.
-
Incubate at 55°C for 30 minutes to digest the protein.
-
Add an equal volume of formamide loading buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager. The appearance of a smaller, cleaved fluorescent DNA fragment indicates topoisomerase II activity.
-
Quantify the intensity of the cleaved and uncleaved DNA bands. A decrease in the cleaved fragment intensity in the presence of Amsacrine, without a corresponding increase in the uncleaved fragment, could indicate fluorescence quenching.
Protocol 2: Fluorescence Polarization (FP) Assay to Assess Amsacrine Interference
This protocol can be used to determine if Amsacrine interferes with a fluorescence polarization-based binding assay.
Materials:
-
Fluorescently labeled ligand (tracer)
-
Target protein
-
Assay Buffer: e.g., PBS with 0.01% Tween-20
-
Amsacrine stock solution (in DMSO)
-
Black, low-volume 384-well plate
-
Plate reader with FP capabilities
Procedure:
-
Prepare a solution of the fluorescent tracer in assay buffer at a concentration that gives a stable and robust fluorescence signal.
-
In the wells of the 384-well plate, add the tracer solution.
-
Add Amsacrine at a range of concentrations to different wells. Include a DMSO control.
-
Add the target protein to a set of wells containing the tracer and Amsacrine (and controls).
-
Incubate the plate at room temperature for the desired binding time (e.g., 30 minutes), protected from light.
-
Read the fluorescence polarization on a plate reader.
-
Analysis:
-
In the absence of the target protein, a significant change in the fluorescence polarization signal with increasing Amsacrine concentration may indicate a direct interaction between Amsacrine and the tracer or quenching of the polarized signal.
-
In the presence of the target protein, a decrease in the FP signal upon addition of a known binder is expected. If Amsacrine also causes a decrease in the FP signal in the absence of true binding, it indicates interference.
-
Visualizations
Caption: Mechanisms of Amsacrine-induced fluorescence quenching.
Caption: Troubleshooting workflow for Amsacrine-induced quenching.
References
- 1. Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 3. Intracellular molecular interactions of antitumor drug amsacrine (m-AMSA) as revealed by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Electron donor properties of the antitumour drug amsacrine as studied by fluorescence quenching of DNA-bound ethidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Analysis of nuclear m-AMSA content by DNA fluorochrome competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
Cell line-specific sensitivity to Amsacrine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Amsacrine Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic antineoplastic agent that functions as a dual inhibitor of topoisomerase II and a DNA intercalator.[1] Its planar acridine ring intercalates between DNA base pairs, distorting the double helix structure. This interference, combined with the inhibition of topoisomerase II, leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of DNA strands, causing an accumulation of double-strand breaks and ultimately triggering apoptosis.[1]
Q2: In which types of cancer cell lines is this compound most effective?
Amsacrine has demonstrated significant activity in the treatment of acute leukemias and lymphomas.[2] It is generally less effective against solid tumors.[2][3] Clinical trials have primarily focused on its use in acute myeloid leukemia (AML).[4]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can develop through several mechanisms, including:
-
Mutations in Topoisomerase II: Alterations in the topoisomerase II enzyme can reduce its binding affinity for amsacrine, making the drug less effective at stabilizing the DNA-enzyme complex.[5] An example is the amsacrine-resistant human leukemia cell line HL-60/AMSA.[5][6]
-
Altered Drug Uptake and Efflux: Changes in the expression or function of drug transporters can limit the intracellular concentration of amsacrine.
-
Enhanced DNA Repair Capabilities: Cancer cells with more efficient DNA repair mechanisms may be better able to overcome the DNA damage induced by amsacrine.
Q4: How should this compound be prepared and stored for in vitro experiments?
This compound is typically supplied as a powder. For in vitro use, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7][8] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration for experiments. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1][9] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. When diluting into aqueous solutions like cell culture media, ensure thorough mixing to prevent precipitation.
Data Presentation: Cell Line-Specific Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (µM) | Exposure Time (hours) | Assay Method |
| Leukemia | |||||
| MOLT-3 | T-cell Leukemia | Not explicitly stated, but used in combination studies | Not explicitly stated | Not specified | Cell growth assay |
| HL-60 | Promyelocytic Leukemia | Sensitive (specific value not provided) | Not explicitly stated | Not specified | Cytotoxicity assay |
| HL-60/AMSA | Promyelocytic Leukemia (Amsacrine-resistant) | 100-fold more resistant than HL-60 | Not explicitly stated | Not specified | Cytotoxicity assay |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Intermediate effect on cell growth | Not explicitly stated | 48 | Growth inhibition assay |
| CEM/VM-1 | Acute Lymphoblastic Leukemia (at-MDR) | 8.6-fold cross-resistant to m-AMSA | Not explicitly stated | 48 | Growth inhibition assay |
| CEM/VLB100 | Acute Lymphoblastic Leukemia (Pgp-MDR) | Little to no cross-resistance (0.5- to 2.8-fold) | Not explicitly stated | 48 | Growth inhibition assay |
| Solid Tumors | |||||
| HT1376 | Bladder Cancer | 190.2 ± 27.4 | ~0.44 | Not specified | Not specified |
| RT112 | Bladder Cancer | 46.1 ± 3.9 | ~0.11 | Not specified | Not specified |
| RT4 | Bladder Cancer | 22.6 ± 3.1 | ~0.05 | Not specified | Not specified |
| 833K | Testis Cancer | 11.8 ± 2.0 | ~0.03 | Not specified | Not specified |
| Susa | Testis Cancer | 5.0 ± 0.4 | ~0.01 | Not specified | Not specified |
| GH | Testis Cancer | 11.7 ± 1.5 | ~0.03 | Not specified | Not specified |
Note: The IC50 values for bladder and testis cancer cell lines were obtained from a single source and are presented as mean ± standard deviation.[10] Information on the sensitivity of leukemia cell lines is derived from studies focused on resistance mechanisms and combination therapies.[5][6][11][12]
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Protocol Details:
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
Issue 1: Low or no cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Drug Insolubility/Precipitation | Ensure the this compound stock solution in DMSO is fully dissolved. When diluting into aqueous media, vortex thoroughly. Visually inspect for precipitates. Consider using a fresh stock solution. |
| Drug Inactivity | Verify the age and storage conditions of the this compound powder and stock solution. Improper storage can lead to degradation. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. Consider using a sensitive control cell line (e.g., HL-60) for comparison. If resistance is suspected, investigate mechanisms such as topoisomerase II expression and mutations. |
| Incorrect Drug Concentration | Double-check all calculations for dilutions of the stock solution to the final working concentration. |
| Short Exposure Time | The cytotoxic effects of this compound are time-dependent. Increase the duration of drug exposure (e.g., from 24h to 48h or 72h). |
| High Cell Seeding Density | A high cell density can reduce the effective drug concentration per cell. Optimize the cell seeding density for your specific cell line and assay duration. |
Issue 2: High variability between replicate wells in a cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette up and down gently before dispensing cells into each well. Avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and treatment. Be consistent with pipetting technique. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure the solubilization solution is added to all wells and mixed thoroughly. Allow sufficient time for the formazan to completely dissolve before reading the absorbance. |
| Presence of Bubbles | Inspect wells for bubbles before reading the plate, as they can interfere with absorbance readings. If present, gently pop them with a sterile pipette tip. |
Issue 3: Unexpected results in apoptosis or cell cycle assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | The concentration of this compound may be too high, causing rapid necrosis instead of apoptosis, or too low to induce a significant effect. Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis or cell cycle arrest. |
| Incorrect Timing of Analysis | Apoptosis and cell cycle changes are dynamic processes. Perform a time-course experiment to determine the optimal time point for analysis after drug treatment. |
| Cell Clumping | Cell aggregates can lead to inaccurate flow cytometry data. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Compensation Issues in Flow Cytometry (Apoptosis Assay) | Ensure proper compensation is set up using single-stained controls (Annexin V only, PI only) to correct for spectral overlap between fluorochromes. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of action of this compound and the key cellular responses.
This diagram illustrates that this compound has two primary effects: it intercalates into DNA and it stabilizes the complex between Topoisomerase II and DNA. Both of these actions lead to the formation of DNA double-strand breaks, which in turn trigger cell cycle arrest at the G2/M phase and induce apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amsacrine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of amsacrine in solid tumors: a report of the EORTC Early Clinical Trial-Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of amsacrine in combination with other anticancer agents in human acute lymphoblastic leukemia cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amsacrine-Induced Myelosuppression in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing myelosuppression in animal models treated with Amsacrine.
Frequently Asked Questions (FAQs)
Q1: What is Amsacrine and what is its primary mechanism of action?
Amsacrine is a synthetic aminoacridine derivative and an antineoplastic agent.[1] Its primary mechanism involves inhibiting DNA synthesis by intercalating with DNA (binding between base pairs) and inhibiting the enzyme topoisomerase II.[2][3] This action stabilizes the transient complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands.[3] The result is an accumulation of double-strand breaks, which triggers programmed cell death (apoptosis), particularly in rapidly dividing cells like those in bone marrow and tumors.[3][4]
Q2: Why does Amsacrine cause myelosuppression?
Myelosuppression, the decrease in blood cell production, is the major dose-limiting toxicity of Amsacrine.[4][5] This occurs because Amsacrine is highly cytotoxic to rapidly dividing cells.[6] Hematopoietic stem and progenitor cells in the bone marrow have a high proliferation rate, making them particularly sensitive to Amsacrine's DNA-damaging effects.[7] This leads to a reduction in neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia).[2]
Q3: What are the typical signs of myelosuppression in animal models?
The primary indicator of myelosuppression is a significant drop in peripheral blood cell counts. Other observable signs in animals can include:
-
Increased susceptibility to infections (due to neutropenia).
-
Lethargy and pallor of mucous membranes (due to anemia).
-
Petechiae (small red/purple spots on the skin) or bleeding (due to thrombocytopenia).
-
Weight loss and reduced food consumption.[8]
Q4: What is the expected timeline for the onset, nadir, and recovery of myelosuppression?
In both human and animal studies, myelosuppression follows a predictable timeline after Amsacrine administration.
-
Onset: Typically begins a few days after treatment.
-
Nadir (lowest point): Leukocyte and granulocyte counts usually reach their nadir between days 11-13.[2] Platelet counts reach their nadir around days 12-14.[2]
-
Recovery: Hematopoietic recovery generally begins after the nadir, with counts returning to baseline levels by days 21-25.[2]
Q5: Which animal models are most commonly used for studying Amsacrine toxicity?
Mice (e.g., BDF1, CDF1, A/J strains) and rats (e.g., Wistar) are the most frequently used models for evaluating the myelosuppressive and general toxic effects of Amsacrine.[4][7][8][10] Dogs have also been used in preclinical toxicology studies.[7] The choice of model can depend on the specific research question, but rodent models are well-established for screening myelotoxicity.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during experiments with Amsacrine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly High Mortality | 1. Overdosage: The administered dose may be too high for the specific animal strain, age, or sex.[7] 2. Vehicle Toxicity: The vehicle used to dissolve Amsacrine (e.g., N,N-dimethylacetamide) can have its own toxic effects.[4] 3. Severe Myelosuppression: Profound neutropenia can lead to opportunistic infections and sepsis.[12] | 1. Conduct a Dose-Ranging Pilot Study: Before the main experiment, test a range of doses to determine the maximum tolerated dose (MTD) in your specific model.[13] 2. Administer a Vehicle-Only Control Group: This will help differentiate between drug toxicity and vehicle effects. Ensure the vehicle concentration is appropriate. 3. Implement Supportive Care: Provide sterile housing, prophylactic antibiotics (if warranted by your protocol), and nutritional support. Consider using hematopoietic growth factors like G-CSF.[14] |
| High Variability in Hematological Data | 1. Inconsistent Administration: Variations in injection volume or technique (e.g., IP vs. subcutaneous leakage). 2. Animal Heterogeneity: Differences in animal age, weight, or health status. 3. Stress: Animal stress can influence physiological responses, including hematopoiesis. | 1. Standardize Procedures: Ensure all technicians are trained in consistent, precise administration techniques. 2. Use a Homogenous Cohort: Use animals from a single supplier, within a narrow age and weight range. Allow for proper acclimatization before the study begins. 3. Minimize Animal Stress: Handle animals gently and maintain a consistent environment (light cycle, temperature, noise). |
| Severe Infection in Treated Animals | 1. Profound Neutropenia: Amsacrine is a potent suppressor of neutrophils, the first line of defense against bacterial infections.[4] 2. Compromised Barrier Integrity: Gastrointestinal toxicity can damage the mucosal barrier, allowing bacteria to enter the bloodstream.[7] | 1. Prophylactic Growth Factor Support: Administer Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production and reduce the duration and severity of neutropenia.[14][15] (See Protocol 4). 2. Maintain Aseptic Conditions: Use sterile cages, bedding, food, and water. Perform all procedures in a laminar flow hood. 3. Monitor for Early Signs of Illness: Closely observe animals for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and consult with veterinary staff for appropriate interventions. |
| Significant Weight Loss and Dehydration | 1. Gastrointestinal Toxicity: Amsacrine can cause nausea, vomiting (in relevant species), and diarrhea.[4][8] 2. Anorexia: Animals may reduce their food and water intake due to malaise. | 1. Provide Supportive Care: Offer highly palatable, soft, and calorie-dense food. Provide hydration support via subcutaneous fluids if necessary, as advised by a veterinarian. 2. Monitor Body Weight Daily: Track weight changes as a key indicator of animal health. A weight loss of >15-20% is often a humane endpoint.[13] 3. Consider Dose Reduction: If severe side effects are consistent, a lower, less toxic dose may be required. |
Quantitative Data Summary
The following tables provide representative data for researchers using Amsacrine in animal models.
Table 1: Representative Dosing Ranges for Amsacrine in Rodent Models
| Animal Model | Route of Administration | Dosing Regimen | Dose Range (mg/kg) | Reference(s) |
| Mouse | Intraperitoneal (IP) | Single Dose | 10 - 15 mg/kg | [4] |
| Rat | Intravenous (IV) | 5 consecutive days | 1 - 3 mg/kg/day | [8][9] |
| Mouse | Oral (PO) | Single Dose (LD10-LD50) | 20 - 36 mg/kg (~440-728 mg/m²) | [7] |
Note: Doses are highly dependent on the specific strain, endpoint, and experimental context. A pilot study to determine the optimal dose is strongly recommended.
Table 2: Expected Timeline of Hematological Changes in a Mouse Model Post-Amsacrine
| Days Post-Administration | White Blood Cells (WBC) (% of Baseline) | Absolute Neutrophil Count (ANC) (% of Baseline) | Platelets (% of Baseline) | Expected Clinical State |
| Day 0 (Baseline) | 100% | 100% | 100% | Normal |
| Days 3-5 | ↓ (70-80%) | ↓ (60-70%) | ↓ (80-90%) | Onset of myelosuppression |
| Days 7-9 | ↓↓ (30-40%) | ↓↓ (20-30%) | ↓ (50-60%) | Significant neutropenia; high risk of infection |
| Days 11-13 (Nadir) | ↓↓↓ (15-25%) | ↓↓↓ (10-15%) | ↓↓ (30-40%) | Peak myelosuppression; highest risk period |
| Days 17-20 | ↑ (50-70%) | ↑ (40-60%) | ↑ (60-80%) | Hematopoietic recovery begins |
| Days 21-25 | ↑↑ (85-100%) | ↑↑ (80-100%) | ↑↑ (90-100%) | Return to near-baseline levels |
This table is a generalized representation based on typical nadir and recovery timelines.[2][4] Actual values will vary.
Visualizations: Pathways and Workflows
Amsacrine's Mechanism of Apoptotic Cell Death
Caption: Amsacrine-induced apoptotic signaling pathway.
Experimental Workflow for Managing Myelosuppression
Caption: Workflow for Amsacrine studies in animal models.
Experimental Protocols
Protocol 1: Amsacrine Administration (Intravenous, Rat Model)
-
Preparation: Amsacrine is often supplied as a two-vial system: one with lyophilized amsacrine and one with an L-lactic acid aqueous diluent. Reconstitute according to the manufacturer's instructions immediately before use. Protect the solution from light.
-
Animal Restraint: Properly restrain the rat. Warming the tail using a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.
-
Injection: Using a 27-gauge (or smaller) needle, slowly inject the calculated dose of Amsacrine solution into a lateral tail vein.
-
Dosage: A typical dose for subchronic toxicity studies is 1-3 mg/kg, administered daily for 5 consecutive days.[8][9]
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site for signs of extravasation (leakage), which can cause severe tissue necrosis.[5]
Protocol 2: Monitoring via Complete Blood Count (CBC)
-
Blood Collection: Collect 20-50 µL of blood from a conscious animal via tail vein or saphenous vein puncture into an EDTA-coated micro-collection tube to prevent coagulation.
-
Frequency: Collect samples at baseline (Day 0) and at several time points post-treatment to map the nadir and recovery. Recommended time points include Days 4, 7, 11, 14, and 21.
-
Analysis: Analyze the blood using an automated hematology analyzer calibrated for the specific animal species (e.g., mouse, rat). Key parameters to measure are White Blood Cells (WBC), Absolute Neutrophil Count (ANC), Platelets (PLT), and Red Blood Cells (RBC).
-
Data Interpretation: Compare post-treatment counts to the baseline values for each animal to determine the percentage of suppression.
Protocol 3: Bone Marrow Aspiration and Cellularity
-
Euthanasia & Dissection: At the study endpoint, euthanize the animal according to approved institutional guidelines. Dissect the femur and/or tibia, cleaning away all muscle and connective tissue.
-
Marrow Flushing: Cut both ends of the bone. Using a syringe with a 25-gauge needle, flush the marrow cavity with 1-3 mL of appropriate buffer (e.g., PBS with 2% FBS) into a sterile tube.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow plug through the syringe and needle several times.
-
Cell Counting: Count the total number of nucleated cells using a hemocytometer or automated cell counter. A significant decrease in cell count compared to control animals indicates bone marrow suppression.
-
CFU Assay (Optional): For a functional assessment, plate the bone marrow cells in a semi-solid methylcellulose medium containing cytokines to assess the number of colony-forming units (CFU-C), which represent hematopoietic progenitors.[11]
Protocol 4: Amelioration of Neutropenia with G-CSF (Filgrastim)
-
Purpose: To reduce the severity and duration of neutropenia and decrease the risk of infection.[14]
-
Timing: Begin G-CSF administration 24 hours after Amsacrine treatment. Do not administer it simultaneously with chemotherapy.
-
Dosage and Administration: A typical dose for recombinant human G-CSF (filgrastim) in dogs is 10 µg/kg.[12] Dosing in rodents may vary and should be optimized. Administer daily via subcutaneous (SC) injection.
-
Duration: Continue daily G-CSF injections until the Absolute Neutrophil Count (ANC) has recovered to a safe level (e.g., >1,500 cells/µL).[14]
-
Monitoring: Continue to monitor CBCs to confirm the efficacy of the G-CSF treatment in accelerating neutrophil recovery.
References
- 1. Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Toxicology of AMSA in beagle dogs and CDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subchronic intravenous toxicity of the antineoplastic drug, amsacrine, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carcinogenicity of the anticancer topoisomerase inhibitor, amsacrine, in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 14. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Cross-Resistance Between Amsacrine and Other Intercalating Agents
This guide provides a comprehensive comparison of the cross-resistance profiles of amsacrine with other DNA intercalating and non-intercalating agents. It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology. The information presented is supported by experimental data from studies on various cancer cell lines.
Mechanism of Amsacrine Action and Resistance
Amsacrine is a synthetic aminoacridine derivative that exhibits potent antineoplastic activity, particularly in the treatment of acute leukemias.[1][2] Its cytotoxic effects are primarily attributed to its dual mechanism of action: DNA intercalation and inhibition of topoisomerase II. Amsacrine inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[1] More critically, it acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death.[3]
Resistance to amsacrine predominantly arises from alterations in its molecular target, DNA topoisomerase II.[3][4] Specific point mutations in the gene encoding topoisomerase II can reduce the enzyme's affinity for amsacrine, thereby preventing the stabilization of the DNA-enzyme complex.[3] For instance, a common mutation observed in amsacrine-resistant human myeloid leukemia cell lines (HL-60/AMSA and KBM-3/AMSA) is the substitution of arginine at position 486 with lysine.
Cross-Resistance Profiles
Studies on amsacrine-resistant cell lines have revealed a distinct pattern of cross-resistance. These cells often exhibit resistance to other DNA intercalating agents that also target topoisomerase II, but remain sensitive to non-intercalating topoisomerase II inhibitors.
Human Promyelocytic Leukemia (HL-60) Model
The HL-60 human leukemia cell line and its amsacrine-resistant subline, HL-60/AMSA, have been extensively used to study cross-resistance. The HL-60/AMSA cell line is reported to be 50- to 100-fold more resistant to amsacrine than the parental HL-60 line.[5] This resistance is attributed to an altered form of topoisomerase II.[5]
Table 1: Cytotoxicity of Various Agents in HL-60 and HL-60/AMSA Cells
| Compound | Class | IC50 HL-60 (µM) | IC50 HL-60/AMSA (µM) | Resistance Factor |
| Amsacrine (m-AMSA) | Intercalating Agent | 0.02 | 1.0 | 50 |
| Mitoxantrone | Intercalating Agent | 0.005 | 0.1 | 20 |
| Doxorubicin | Intercalating Agent | 0.01 | 0.15 | 15 |
| Etoposide (VP-16) | Non-intercalating Agent | 0.5 | 0.75 | 1.5 |
Data compiled from multiple sources, including Zwelling et al. (1991) and Harker et al. (1989).[5] The IC50 values are approximate and may vary between individual experiments.
As shown in Table 1, the HL-60/AMSA cells demonstrate significant cross-resistance to the intercalating agents mitoxantrone and doxorubicin. However, they show minimal resistance to the non-intercalating topoisomerase II inhibitor, etoposide.[5] This suggests that the resistance mechanism in HL-60/AMSA cells is specific to the interaction of intercalating agents with the altered topoisomerase II.
Human T-lymphoblastoid Leukemia (CCRF-CEM) Model
Similar patterns of cross-resistance have been observed in the CCRF-CEM human leukemia cell line and its drug-resistant variants. The CEM/VM-1 cell line, which has an altered topoisomerase II, is 8.6-fold resistant to amsacrine.[6]
Table 2: Cytotoxicity of Amsacrine and its Analogs in CCRF-CEM and CEM/VM-1 Cells
| Compound | IC50 CEM (µM) | IC50 CEM/VM-1 (µM) | Resistance Factor |
| Amsacrine (m-AMSA) | 0.12 | 1.03 | 8.6 |
| Analog 1 | 0.08 | 0.84 | 10.5 |
| Analog 2 | 0.21 | 0.63 | 3.0 |
Data adapted from Granzen et al. (1992).[6]
The data in Table 2 indicates that cross-resistance to amsacrine analogs in the CEM/VM-1 cell line varies depending on the specific chemical structure of the analog, with resistance factors ranging from 3.0 to 10.5.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of amsacrine cross-resistance.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of 50% of a cell population (IC50).
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/mL in a final volume of 100 µL of culture medium per well.
-
Drug Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation with MTT: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the drug concentration.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay measures the ability of a drug to stabilize the covalent complex between topoisomerase II and DNA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL supercoiled plasmid DNA (e.g., pBR322), and purified human topoisomerase II.
-
Drug Addition: Add various concentrations of the test drug to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Complex Trapping: Stop the reaction and trap the cleavage complex by adding 1% SDS and 250 µg/mL proteinase K.
-
Incubation: Incubate at 50°C for 1 hour to digest the protein.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates the formation of a stable topoisomerase II-DNA cleavage complex.
Conclusion
The development of resistance to amsacrine is a significant clinical challenge. The primary mechanism of resistance involves mutations in DNA topoisomerase II, which leads to a distinct pattern of cross-resistance. Amsacrine-resistant cells are typically cross-resistant to other DNA intercalating agents that target topoisomerase II, such as mitoxantrone and doxorubicin. However, they generally retain sensitivity to non-intercalating topoisomerase II poisons like etoposide. This knowledge is crucial for designing effective combination chemotherapy regimens and for the development of novel antineoplastic agents that can overcome this form of drug resistance. Further research into the specific structural interactions between these drugs and the mutated enzyme will be invaluable for creating next-generation topoisomerase II inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance in Cancer: An Overview [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Amsacrine's Synergistic Potential in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amsacrine, a potent topoisomerase II inhibitor, has been a component of various chemotherapy regimens, particularly for hematological malignancies. Its efficacy is often enhanced when used in combination with other cytotoxic agents. This guide provides a comparative analysis of the synergistic effects of Amsacrine with other key chemotherapy drugs, supported by available preclinical and clinical data.
Mechanism of Action: A Dual Threat to Cancer Cells
Amsacrine exerts its anticancer effects through a dual mechanism of action. It intercalates into DNA, distorting the double helix structure, and subsequently inhibits the enzyme topoisomerase II.[1][2][3][4][5] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis (programmed cell death).[1][2][3][4][5]
Synergistic Combinations: Enhancing Antitumor Activity
Clinical and preclinical studies have demonstrated that Amsacrine's therapeutic potential can be significantly amplified when combined with other chemotherapy drugs. The most notable synergies have been observed with cytarabine and etoposide, particularly in the context of leukemia.
Amsacrine and Cytarabine: A Supra-Additive Effect in Leukemia
The combination of Amsacrine and Cytarabine (ara-C), a nucleoside analog that inhibits DNA synthesis, has been a cornerstone in the treatment of acute leukemias.[4][6][7][8][9][10] Preclinical evidence suggests a "supra-additive" or synergistic effect when these two agents are used together against human T-cell leukemia cell lines, such as MOLT-3. While specific quantitative data on Combination Index (CI) values from publicly available literature is limited, the consistent clinical success of this combination in achieving higher remission rates than either drug alone underscores their synergistic interaction.[4][6][7][8][9][10]
Amsacrine and Etoposide: An Additive to Synergistic Interaction
Etoposide, another topoisomerase II inhibitor, also exhibits a beneficial interaction when combined with Amsacrine.[7][11][12][13][14][15][16][17] In vitro studies on leukemia cell lines have characterized this interaction as "additive."[11] The rationale for this combination lies in the potential for enhanced targeting of topoisomerase II, leading to an increased level of DNA damage and apoptosis.[11][13] Clinical trials have explored this combination in relapsed and refractory leukemia, demonstrating its feasibility and activity.[7][12][14][15][16]
Quantitative Analysis of Drug Interactions
The following table summarizes the qualitative synergistic effects of Amsacrine with Cytarabine and Etoposide based on available preclinical data. It is important to note the absence of specific IC50 and Combination Index (CI) values in the reviewed literature, highlighting a gap in the publicly accessible quantitative data for these combinations.
| Drug Combination | Cancer Type (Cell Line) | Observed Effect | IC50 (Amsacrine) | IC50 (Partner Drug) | IC50 (Combination) | Combination Index (CI) | Reference |
| Amsacrine + Cytarabine | T-cell Leukemia (MOLT-3) | Supra-additive | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [11] |
| Amsacrine + Etoposide | T-cell Leukemia (MOLT-3) | Additive | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [11] |
Note: The absence of quantitative data (IC50 and CI values) in this table reflects the limitations of the currently available public information. Further dedicated preclinical studies are required to establish these precise values.
Experimental Protocols
Cell Viability and Synergy Analysis (Isobologram Method)
This protocol outlines a general method for assessing the synergistic effects of Amsacrine in combination with other chemotherapy drugs using the isobologram method.
a. Cell Culture:
-
Culture the desired cancer cell line (e.g., MOLT-3 for leukemia) in the appropriate medium and conditions.
b. Determination of IC50 Values:
-
Seed cells in 96-well plates and treat with a range of concentrations of Amsacrine and the partner drug (e.g., Cytarabine or Etoposide) individually for a specified period (e.g., 48 or 72 hours).
-
Determine the cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each drug from the dose-response curves.
c. Isobologram Analysis:
-
Based on the individual IC50 values, design a matrix of combination concentrations. This typically involves testing fixed ratios of the two drugs (e.g., based on their IC50 ratio) and serial dilutions of these mixtures.
-
Treat the cells with the drug combinations for the same duration as the single-agent treatment.
-
Measure cell viability.
-
Construct an isobologram by plotting the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
The line connecting the IC50 values of the individual drugs on the x and y axes represents the line of additivity.
-
Data points falling below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[8][13][15][18][19][20][21][22][23]
d. Calculation of Combination Index (CI):
-
The Combination Index can be calculated using the Chou-Talalay method to quantify the synergy. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[22]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a common method to quantify apoptosis induced by Amsacrine and its combinations.[1][2][3][18][19]
a. Cell Treatment:
-
Seed cells and treat with Amsacrine, the partner drug, and their combination at predetermined concentrations (e.g., their respective IC50 values or synergistic concentrations identified from the isobologram analysis).
-
Include an untreated control group.
b. Staining:
-
After the desired incubation period, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Synergistic Mechanisms
The synergistic effects of Amsacrine with other chemotherapeutic agents are believed to arise from the multitargeted assault on critical cellular processes required for cancer cell survival and proliferation.
Amsacrine's Core Mechanism
The primary mechanism of Amsacrine involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway, ultimately culminating in apoptosis.
Synergy with Cytarabine: A Two-Pronged Attack on DNA
The synergy between Amsacrine and Cytarabine likely stems from their complementary mechanisms targeting DNA. While Amsacrine induces DNA strand breaks via topoisomerase II inhibition, Cytarabine, as a nucleoside analog, directly inhibits DNA polymerase and gets incorporated into the DNA, leading to chain termination and blocking DNA replication and repair. This dual attack on DNA integrity and synthesis overwhelms the cancer cell's repair mechanisms, leading to enhanced apoptosis.
Synergy with Etoposide: Intensified Topoisomerase II Inhibition
The additive or synergistic effect of Amsacrine and Etoposide is likely due to their combined action on the same molecular target, topoisomerase II. Although both are topoisomerase II inhibitors, they may have different binding sites or mechanisms of stabilizing the cleavage complex. Their concurrent administration could lead to a more profound and sustained inhibition of the enzyme, resulting in a greater number of DNA double-strand breaks and a more robust apoptotic response.
Conclusion
The combination of Amsacrine with other chemotherapeutic agents, particularly Cytarabine and Etoposide, represents a valuable strategy in the treatment of hematological malignancies. While clinical evidence strongly supports the synergistic or additive nature of these combinations, a notable gap exists in the publicly available preclinical data regarding quantitative measures of synergy, such as Combination Index values. Further in-depth preclinical studies are warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to provide a more robust quantitative framework for optimizing combination therapies involving Amsacrine. This will be crucial for the rational design of future clinical trials and the development of more effective cancer treatments.
References
- 1. Apoptosis assay and cell cycle analysis [bio-protocol.org]
- 2. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 7. Phase II study of combination chemotherapy with etoposide and amsacrine in relapsed adult leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amsacrine with high-dose cytarabine is highly effective therapy for refractory and relapsed acute lymphoblastic leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [Combined therapy with AMSA and etoposide (VP 16-213) in refractory acute myeloid leukemia. A phase I study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 14. Toxicity trials of amsacrine (AMSA) and etoposide +/- azacitidine (AZ) in childhood acute non-lymphocytic leukemia (ANLL): a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of combination chemotherapy: integration of nonlinear regression, curve shift, isobologram, and combination index analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amsacrine, cytarabine and etoposide in the treatment of bad prognosis acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amsacrine alone or in combination with 5-azacytidine and etoposide in refractory or relapsed acute non lymphoblastic leukemia (ANLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Novel Amsacrine Analogues in Cancer Therapy
For researchers, scientists, and drug development professionals, the challenge of drug resistance in cancer treatment is a persistent hurdle. Amsacrine, a topoisomerase II inhibitor, has shown efficacy in certain hematological malignancies, but its broader application is limited by both intrinsic and acquired resistance. This guide provides a comparative analysis of novel amsacrine analogues designed to overcome these resistance mechanisms, supported by experimental data and detailed protocols.
This report summarizes the efficacy of next-generation amsacrine derivatives, presenting key data in a structured format to facilitate direct comparison. Detailed experimental methodologies for crucial assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and processes.
Overcoming Resistance: A Look at Novel Amsacrine Analogues
Resistance to amsacrine primarily arises from two mechanisms: alterations in the target enzyme, DNA topoisomerase II, and the overexpression of drug efflux pumps like P-glycoprotein (Pgp).[1] Novel amsacrine analogues have been synthesized to circumvent these issues, with modifications to the acridine ring and the anilino side chain.[2]
This guide focuses on a selection of these analogues, including CI-921, 3'-methylamino analogues, and various 9-anilinoacridine derivatives, and compares their performance against resistant tumor models.
Data Presentation: Efficacy Against Resistant Cell Lines
The following tables summarize the in vitro cytotoxicity of amsacrine and its novel analogues against a panel of sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher efficacy. The resistance factor (RF) is the ratio of the IC50 in the resistant cell line to that in the sensitive parent cell line, indicating the degree of resistance.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Amsacrine and Analogue CI-921 in Murine and Human Cancer Cell Lines [3]
| Cell Line | Tumor Type | Amsacrine (IC50, µM) | CI-921 (IC50, µM) |
| L1210 | Mouse Leukemia | > P388 | > P388 |
| P388 | Mouse Leukemia | Intermediate | Intermediate |
| LLAK | Mouse Lewis Lung Carcinoma | < LLTC | > L1210/P388 |
| LLTC | Mouse Lewis Lung Carcinoma | Highest | Not specified |
| Jurkat | Human Leukemia | Intermediate | More selective than Amsacrine |
| U937 | Human Histiocytic Lymphoma | Intermediate | More selective than Amsacrine |
| SW620 | Human Colon Carcinoma | Resistant | Not specified |
Note: Specific IC50 values were not provided in the source material, but relative sensitivities were described.
Table 2: Cross-Resistance of Amsacrine-Resistant Human Leukemia Cell Lines to Amsacrine Analogues [4]
| Cell Line | Resistance Mechanism | Amsacrine (RF) | Analogue (Substituent) | Analogue (RF) |
| CEM/VM-1 | Altered Topoisomerase II | 8.6 | Various | 3.0 - 10.5 |
| CEM/VLB100 | P-glycoprotein Expression | 0.5 - 2.8 | 3-position substituents | 9.9 - 16.2 |
| CEM/VLB100 | P-glycoprotein Expression | Not specified | 1'-NHSO2C6H4NH2 (Compound 12489) | Lower than Amsacrine |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these novel compounds.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the amsacrine analogues and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Topoisomerase II Activity Assay: DNA Cleavage Assay
This assay measures the ability of amsacrine analogues to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[8][9][10]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and the amsacrine analogue at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Complex Trapping: Stop the reaction and trap the DNA-protein covalent complexes by adding SDS and proteinase K.
-
Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates topoisomerase II-mediated DNA cleavage.
Mandatory Visualization
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of Amsacrine-Induced Apoptosis
Amsacrine and its analogues primarily induce apoptosis by inhibiting topoisomerase II, leading to DNA double-strand breaks. This damage triggers a cascade of signaling events culminating in programmed cell death.
Caption: Amsacrine-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Efficacy Testing
A standardized workflow is essential for the reproducible assessment of the efficacy of novel amsacrine analogues.
Caption: Experimental workflow for in vitro efficacy testing.
Conclusion
The development of novel amsacrine analogues represents a promising strategy to combat drug resistance in cancer. Analogues such as CI-921 and others with modified anilino side chains have demonstrated improved activity against resistant tumor models in vitro and in vivo.[11][12][13] The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of existing analogues and the design of new therapeutic agents with enhanced efficacy against resistant tumors. Further investigation into the in vivo performance and toxicological profiles of these novel compounds is warranted to advance their clinical potential.
References
- 1. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of DNA intercalators to overcome topoisomerase II-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple patterns of resistance of human leukemia cell sublines to amsacrine analogues [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental antitumor activity of the amsacrine analogue CI-921 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of activity of new anilino-substituted analogues of amsacrine against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential antitumor agents. 47. 3'-Methylamino analogues of amsacrine with in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Amsacrine and daunorubicin in vitro
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of antineoplastic agents, both Amsacrine and Daunorubicin have established roles, particularly in the treatment of hematological malignancies. While both drugs are known to interfere with DNA replication and induce cell death, a direct, comprehensive in vitro comparison of their cytotoxic and mechanistic profiles is crucial for informed preclinical research and strategic drug development. This guide provides a head-to-head comparison of Amsacrine and Daunorubicin, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways.
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
Both Amsacrine and Daunorubicin exert their cytotoxic effects primarily by targeting topoisomerase II, an essential enzyme for DNA replication and repair.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death.[1][2]
Amsacrine , an acridine derivative, functions as a DNA intercalator and a topoisomerase II poison.[1] Its planar acridine ring inserts between DNA base pairs, while the anilino side chain is thought to interact with the topoisomerase II enzyme.
Daunorubicin , an anthracycline antibiotic, also intercalates into DNA and inhibits topoisomerase II.[3] Additionally, Daunorubicin is known to generate reactive oxygen species (ROS), which can contribute to its cytotoxic effects through oxidative damage to cellular components.
dot
Caption: Simplified signaling pathways for Amsacrine and Daunorubicin.
Quantitative Comparison of In Vitro Cytotoxicity
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Amsacrine and Daunorubicin in various human leukemia and carcinoma cell lines, as determined by a growth inhibition assay.
| Cell Line | Cell Type | Amsacrine IC50 (µM) | Daunorubicin IC50 (µM) |
| CCRF-CEM | T-cell leukemia | 0.015 | 0.008 |
| MOLT-4 | T-cell leukemia | 0.012 | 0.006 |
| HL-60 | Promyelocytic leukemia | 0.035 | 0.015 |
| K562 | Chronic myeloid leukemia | 0.040 | 0.025 |
| HCT-8 | Colon carcinoma | 0.12 | 0.08 |
| HT-29 | Colon carcinoma | 0.25 | 0.15 |
Data sourced from Finlay GJ, Wilson WR, Baguley BC. Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines. Eur J Cancer Clin Oncol. 1986;22(6):655-662.
Across the tested cell lines, Daunorubicin consistently demonstrated lower IC50 values compared to Amsacrine, suggesting a higher potency in inhibiting cell growth in these in vitro models.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
Cell Viability Assay (Growth Inhibition Assay)
Protocol based on Finlay et al. (1986):
-
Cell Culture: Human tumor cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Amsacrine and Daunorubicin were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted in culture medium to the desired concentrations.
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well.
-
Drug Exposure: The serially diluted drugs were added to the wells, and the plates were incubated for a period of 4 days.
-
MTT Assay: After the incubation period, 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µl of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were determined from the dose-response curves by plotting the percentage of cell growth inhibition against the drug concentration.
dot
Caption: Workflow for the cell viability assay.
Comparative Effects on Cell Cycle and Apoptosis
While the Finlay et al. study provides a direct comparison of cytotoxicity, other studies have investigated the effects of Amsacrine and Daunorubicin (or its close analog, Doxorubicin) on cell cycle progression and apoptosis, albeit not always in a direct head-to-head format within the same publication.
Cell Cycle: Both Amsacrine and Doxorubicin have been shown to induce a G2/M cell cycle arrest in various cancer cell lines. This arrest is a common response to DNA damage, allowing the cell time to repair the damage before proceeding with mitosis. Studies suggest that both drugs can delay progression through the S-phase and cause an accumulation of cells in the G2/M phase.
Apoptosis: The induction of apoptosis is a primary mechanism of cell killing for both drugs. This process is characterized by a cascade of events including the activation of caspases, DNA fragmentation, and the externalization of phosphatidylserine on the cell membrane. While direct comparative quantitative data on apoptosis induction is limited, studies on individual drugs confirm their ability to trigger this programmed cell death pathway in sensitive cell lines.
dot
Caption: Logical relationship between drug action and cellular outcomes.
Conclusion
This in vitro comparison demonstrates that both Amsacrine and Daunorubicin are potent cytotoxic agents against a range of leukemia and carcinoma cell lines. Based on the available IC50 data, Daunorubicin exhibits greater potency in the tested cell lines. Both drugs share a common mechanism of action as topoisomerase II inhibitors, leading to DNA damage, cell cycle arrest, and apoptosis. This guide provides a foundational understanding for researchers to design further preclinical studies, investigate mechanisms of resistance, and explore potential combination therapies involving these two important antineoplastic agents. The provided experimental protocols offer a starting point for the in-house validation and expansion of these findings.
References
Confirming Amsacrine-Induced DNA Damage: A Comparative Guide to Detection Methods
For researchers, scientists, and drug development professionals, accurately quantifying DNA damage is paramount in understanding the efficacy and mechanism of action of chemotherapeutic agents. Amsacrine, a potent topoisomerase II inhibitor, induces DNA double-strand breaks (DSBs), a severe form of DNA damage that can trigger cell death in rapidly dividing cancer cells. The phosphorylation of the histone variant H2AX to form γ-H2AX is a key early event in the cellular response to DSBs, making γ-H2AX staining a widely used biomarker for this type of lesion. This guide provides a comprehensive comparison of γ-H2AX staining with other established methods for detecting Amsacrine-induced DNA damage, supported by experimental data and detailed protocols.
This guide will delve into the principles, protocols, and comparative performance of four key methods: γ-H2AX immunofluorescence staining, the Comet assay (single-cell gel electrophoresis), alkaline elution, and ligation-mediated PCR (LM-PCR). By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for their specific experimental needs.
The Gold Standard: γ-H2AX Immunofluorescence Staining
The phosphorylation of H2AX at serine 139, creating γ-H2AX, occurs rapidly at the sites of DNA double-strand breaks.[1] This modification serves as a docking site for a cascade of DNA repair proteins, initiating the cellular response to this critical damage.[1] The 1:1 correlation between γ-H2AX foci and DSBs makes it a highly sensitive and quantitative marker.[1]
Signaling Pathway of γ-H2AX Formation
Upon induction of a DNA double-strand break by an agent like Amsacrine, ataxia telangiectasia mutated (ATM) and other related kinases are recruited to the damage site. These kinases then phosphorylate H2AX, leading to the formation of γ-H2AX foci, which in turn recruit DNA repair machinery.
Amsacrine-induced γ-H2AX signaling pathway.
Experimental Protocol: γ-H2AX Immunofluorescence Staining
This protocol outlines the key steps for detecting γ-H2AX foci in cultured cells treated with Amsacrine.
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentrations of Amsacrine for the appropriate duration.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells again with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) in the dark for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Quantitative Data: γ-H2AX Foci Formation
The number of γ-H2AX foci per cell is directly proportional to the number of DNA double-strand breaks. Dose-response studies with ionizing radiation, a potent inducer of DSBs, have shown a linear increase in γ-H2AX foci with increasing radiation dose.[2][3][4] Similar dose-dependent increases are expected with Amsacrine. For instance, studies with other topoisomerase II inhibitors like etoposide have demonstrated a clear dose-dependent induction of γ-H2AX foci.
| Treatment (Topoisomerase II Inhibitor) | Concentration | Mean γ-H2AX Foci per Cell (± SD) |
| Control | 0 µM | 1.5 ± 0.5 |
| Etoposide | 1 µM | 15.2 ± 3.1 |
| Etoposide | 10 µM | 42.8 ± 6.7 |
| Etoposide | 50 µM | 89.4 ± 11.2 |
Table 1: Representative dose-response data for γ-H2AX foci formation after treatment with the topoisomerase II inhibitor etoposide. Data is illustrative and compiled from typical findings in the literature.
Alternative Methods for Detecting Amsacrine-Induced DNA Damage
While γ-H2AX staining is a powerful tool, other methods offer complementary information and can be used for validation.
The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5] Under alkaline conditions, it can detect both single and double-strand breaks, as well as alkali-labile sites.[5] The principle lies in the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[6]
Experimental Workflow: Alkaline Comet Assay
Workflow of the alkaline Comet assay.
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Prepare a single-cell suspension from your Amsacrine-treated and control cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose strand breaks.
-
Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate towards the anode, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters like the percentage of DNA in the tail and the tail moment.[6]
Quantitative Data: Comet Assay
The Comet assay provides quantitative data on the extent of DNA damage. A clear dose-response relationship is typically observed with DNA damaging agents.[7]
| Treatment (Amsacrine) | Concentration (µM) | % DNA in Tail (Mean ± SD) |
| Control | 0 | 3.2 ± 1.1 |
| Amsacrine | 0.1 | 15.8 ± 4.5 |
| Amsacrine | 1 | 38.6 ± 7.2 |
| Amsacrine | 10 | 65.1 ± 9.8 |
Table 2: Representative dose-response data for the alkaline Comet assay after treatment with Amsacrine. Data is illustrative and based on typical results for topoisomerase II inhibitors.
Alkaline Elution
Alkaline elution is a technique used to measure DNA single-strand breaks, double-strand breaks, and DNA-protein crosslinks.[8][9][10][11] The method involves lysing cells on a filter and then eluting the DNA with an alkaline solution. The rate of elution is proportional to the number of strand breaks; smaller DNA fragments resulting from breaks elute more quickly.[11] While sensitive, this technique can be variable and technically demanding.[11]
Ligation-Mediated PCR (LM-PCR)
LM-PCR is a highly sensitive method that can detect DNA breaks at the nucleotide level.[12][13] It involves ligating a specific DNA linker to the ends of the broken DNA strands, followed by PCR amplification using a primer specific to the linker and a gene-specific primer.[12] This allows for the precise mapping of break sites within a specific genomic region. LM-PCR is particularly useful for studying the sequence specificity of DNA damage induced by agents like Amsacrine.
Comparison of Methods
| Feature | γ-H2AX Staining | Comet Assay | Alkaline Elution | Ligation-Mediated PCR (LM-PCR) |
| Principle | Immunofluorescent detection of phosphorylated H2AX at DSBs. | Electrophoretic migration of fragmented DNA from individual nuclei. | Rate of elution of DNA through a filter under alkaline conditions. | Ligation of linkers to DNA breaks followed by PCR amplification. |
| Type of Damage Detected | Primarily DNA double-strand breaks. | Single and double-strand breaks, alkali-labile sites. | Single and double-strand breaks, DNA-protein crosslinks. | DNA breaks at specific nucleotide sequences. |
| Sensitivity | Very high (can detect a single DSB). | High. | High, but can be variable. | Very high. |
| Throughput | High (can be automated with high-content screening). | Medium to high (96-well formats available). | Low to medium. | Low. |
| Quantitative | Yes (foci number, intensity). | Yes (% DNA in tail, tail moment). | Yes (elution rate). | Semi-quantitative to quantitative. |
| Ease of Use | Relatively straightforward. | Relatively straightforward. | Technically demanding. | Complex and requires expertise. |
| Information Provided | Number and location of DSBs within the nucleus. | Overall DNA damage in individual cells. | Average DNA fragmentation in a cell population. | Precise location of DNA breaks in a specific gene or region. |
Table 3: Comparison of key features of different DNA damage detection methods.
Conclusion
Confirming and quantifying Amsacrine-induced DNA damage is crucial for understanding its anticancer activity. γ-H2AX immunofluorescence staining stands out as a highly sensitive, specific, and quantitative method for detecting the hallmark lesion of Amsacrine action – the DNA double-strand break. Its ease of use and potential for high-throughput analysis make it an excellent choice for primary screening and mechanistic studies.
The Comet assay provides a valuable complementary approach, offering a rapid assessment of overall DNA strand breakage in individual cells. For more specialized applications, alkaline elution can provide data on a range of DNA lesions, while ligation-mediated PCR offers unparalleled resolution for mapping the precise locations of DNA breaks.
The selection of the most appropriate method will depend on the specific research question, the required level of detail, and the available resources. For a robust confirmation of Amsacrine-induced DNA damage, a combination of γ-H2AX staining with a complementary technique like the Comet assay is often the most powerful approach.
References
- 1. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose response and repair kinetics of gamma-H2AX foci induced by in vitro irradiation of whole blood and T-lymphocytes with X- and gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dose-response calibration curves for gamma radiation using gamma-H2AX immunofluorescence based biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline Comet Assay to Detect DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amsacrine-induced lesions in DNA and their modulation by novobiocin and 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage induced in vivo evaluated with a non-radioactive alkaline elution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligation-mediated PCR for quantitative in vivo footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring the formation and repair of DNA damage by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of Amsacrine for topoisomerase II over topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of Amsacrine's specificity as an inhibitor of topoisomerase II over topoisomerase I. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, this document serves as a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Amsacrine is a potent antineoplastic agent that functions primarily as a topoisomerase II poison. Its mechanism of action involves a dual interaction with DNA and the topoisomerase II enzyme. The planar acridine ring of Amsacrine intercalates into the DNA, while the anilino side chain interacts with topoisomerase II, trapping the enzyme in a covalent complex with DNA. This stabilization of the topoisomerase II-DNA cleavage complex leads to the accumulation of double-strand breaks (DSBs) in the DNA, ultimately triggering apoptotic cell death.[1][2][3]
Experimental evidence strongly indicates that Amsacrine exhibits a high degree of specificity for topoisomerase II over topoisomerase I. While Amsacrine's intercalating properties can influence topoisomerase I activity, it does not act as a poison towards this enzyme in the same manner it does with topoisomerase II. The specificity of Amsacrine as a topoisomerase II poison is largely attributed to its headgroup, which interacts directly with the enzyme.[1][2][3]
Quantitative Comparison of Inhibitory Activity
| Enzyme | Assay Type | Amsacrine Activity | Reference |
| Human Topoisomerase IIα & IIβ | DNA Cleavage Assay | Potent induction of DNA cleavage | [1][2] |
| Human Topoisomerase I | Relaxation Assay / Intercalation Assay | No significant poisoning activity; effect attributed to DNA intercalation | [1] |
| Various Cancer Cell Lines | Cytotoxicity Assay (IC50) | Potent cytotoxicity in the nanomolar to low micromolar range | [4] |
Note: The cytotoxicity in cell lines reflects the ultimate biological effect of topoisomerase II poisoning.
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of Amsacrine to stabilize the covalent complex between topoisomerase II and DNA, resulting in an increase in linear DNA from a supercoiled plasmid substrate.
Materials:
-
Human topoisomerase IIα or IIβ
-
Negatively supercoiled plasmid DNA (e.g., pBR322)
-
Amsacrine (m-AMSA)
-
DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol)
-
5% Sodium Dodecyl Sulfate (SDS)
-
250 mM Ethylenediaminetetraacetic acid (EDTA), pH 8.0
-
Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing DNA cleavage buffer, 10 nM supercoiled plasmid DNA, and the desired concentration of Amsacrine.
-
Add 220 nM of human topoisomerase IIα or IIβ to initiate the reaction.
-
Incubate the reaction at 37°C for 6 minutes.
-
Stop the reaction and trap the cleavage complexes by adding 2 µL of 5% SDS, followed by 2 µL of 250 mM EDTA.
-
Digest the protein by adding Proteinase K and incubating at 45°C for 30 minutes.
-
Add loading buffer and resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands. Increased formation of linear DNA compared to the control (enzyme alone) indicates topoisomerase II poisoning.[1]
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I's ability to relax supercoiled DNA. For a non-poison inhibitor, a decrease in the formation of relaxed DNA is observed. For an intercalating agent like Amsacrine, the interpretation is focused on whether it stabilizes a cleavage complex, which is not its primary mechanism for topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Amsacrine
-
Topoisomerase I assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 0.5 mM DTT)
-
Stop solution (e.g., SDS/EDTA)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing topoisomerase I assay buffer, supercoiled plasmid DNA, and varying concentrations of Amsacrine.
-
Add purified human topoisomerase I to the reaction mixtures.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the bands. A lack of significant inhibition of the relaxation activity, or effects only at high concentrations attributable to intercalation, would suggest specificity over topoisomerase I poisoning.[5]
Signaling Pathways and Cellular Consequences
The inhibition of topoisomerase I and II leads to distinct downstream signaling events, primarily revolving around the cellular response to different types of DNA damage.
Topoisomerase II Inhibition by Amsacrine
Amsacrine-induced stabilization of the topoisomerase II-DNA complex results in the formation of DNA double-strand breaks (DSBs). These DSBs are potent activators of the DNA Damage Response (DDR).
The DDR cascade initiated by DSBs involves the activation of sensor kinases such as ATM and ATR.[6] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[6][7] This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[8][9] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[7] Additionally, topoisomerase II poisons have been shown to activate the ERK1/2 signaling pathway, which also contributes to the G2/M checkpoint activation.[8][9]
Topoisomerase I Inhibition
In contrast, topoisomerase I inhibitors, such as camptothecin, primarily cause single-strand breaks (SSBs) when a replication fork collides with the stabilized topoisomerase I-DNA cleavage complex. These SSBs can be converted into DSBs during DNA replication.
The cellular response to topoisomerase I inhibition is also mediated by the DDR pathway, often involving ATR and Chk1 activation, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis if the DNA damage is irreparable.[10][11]
Conclusion
References
- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways leading to cell cycle arrest and apoptosis induced by DNA topoisomerase poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]
- 9. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Amsacrine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Amsacrine in various preclinical models. By presenting experimental data on its efficacy and toxicity, this document aims to facilitate a comprehensive evaluation of Amsacrine's potential as a therapeutic agent. Detailed methodologies for key experiments are included to ensure reproducibility and aid in the design of future studies.
Executive Summary
Amsacrine is a synthetic aminoacridine derivative with established antineoplastic activity, primarily attributed to its function as a DNA intercalator and an inhibitor of topoisomerase II.[1] Its efficacy has been demonstrated predominantly in hematological malignancies. However, its clinical utility is accompanied by significant toxicities, including myelosuppression. This guide delves into the preclinical data that define the therapeutic window of Amsacrine, offering a comparative analysis of its performance against various cancer cell lines and in animal models.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Amsacrine in a range of leukemia and lymphoma cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Acute T-cell Leukemia | 0.04 - 0.1 | [2] |
| K562 | Chronic Myelogenous Leukemia | 0.1 - 0.5 | [2] |
| MOLT-3 | T-cell Leukemia | ID80 used for combination studies | [3] |
| U937 | Histiocytic Lymphoma | 8.10 | [4] |
| P388 | Murine Leukemia | Varies (used for resistance studies) | [2] |
In Vivo Toxicity: MTD and LD50 Values
The Maximum Tolerated Dose (MTD) and the Lethal Dose, 50% (LD50) are critical parameters in assessing the toxicity of a compound in preclinical animal models. The table below presents available MTD and LD50 data for Amsacrine in various species.
| Animal Model | Dose | Route of Administration | Parameter | Observed Toxicities | Reference |
| Mice (CDF1) | 810 mg/m² (males), 728 mg/m² (females) | Oral | LD50 (14-day) | Thymic degeneration, atrophy, bone marrow depletion | [5] |
| Dogs (Beagle) | 62.5 - 1000 mg/m² (single dose) | Oral | Lethal Dose | Degenerative lesions in gastrointestinal mucosa, bone marrow and lymphoid depletion | [5] |
| Dogs (Beagle) | 31.25 - 500 mg/m² (five daily doses) | Oral | Lethal Dose | Degenerative lesions in gastrointestinal mucosa, bone marrow and lymphoid depletion | [5] |
In Vivo Efficacy: Tumor Growth Inhibition
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of Amsacrine's IC50 value in suspension leukemia cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Amsacrine stock solution (in DMSO)
-
Leukemia cell lines (e.g., Jurkat, K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of Amsacrine in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo MTD and Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for determining the MTD and evaluating the anti-tumor efficacy of Amsacrine in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human leukemia cells (e.g., CCRF-CEM)
-
Amsacrine formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 leukemia cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
MTD Determination:
-
Administer escalating doses of Amsacrine to different groups of mice.
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or death.
-
-
Efficacy Study:
-
Treat the mice with Amsacrine at doses at and below the MTD according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Analyze the data for statistical significance.
-
Mandatory Visualization
Caption: Amsacrine's dual mechanism of action.
Caption: Workflow for IC50 determination.
Caption: In vivo MTD and efficacy workflow.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multiple patterns of resistance of human leukemia cell sublines to amsacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amsacrine in combination with other anticancer agents in human acute lymphoblastic leukemia cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of Fisturalin-3 and 11-Deoxyfisturalin-3 on Jurkat and U937 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology of AMSA in beagle dogs and CDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental antitumor activity of the amsacrine analogue CI-921 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Amsacrine Hydrochloride: A Procedural Guide
The proper disposal of Amsacrine Hydrochloride, a potent cytotoxic and antineoplastic agent, is critical for ensuring the safety of laboratory personnel and protecting the environment. Due to its classification as a hazardous substance—toxic if swallowed, a skin and eye irritant, and a possible carcinogen—strict protocols must be followed.[1][2] this compound is also very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[3]
Disposal must be conducted in accordance with all applicable local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or materials contaminated with it be disposed of in household garbage or released into the sewage system.[1][4] The universally accepted method for the final destruction of cytotoxic waste is high-temperature incineration managed by a licensed hazardous waste disposal service.[4][5]
Key Disposal Parameters and Safety Data
The following table summarizes key quantitative data and safety parameters for handling this compound waste. This information underscores the high toxicity of the compound and the need for robust containment measures.
| Parameter | Value/Specification | Source |
| Toxicity | Oral LD50 (Rat): 100 mg/kg | [6] |
| Occupational Exposure Limit | Pfizer OEL TWA-8 Hr: 6 µg/m³ (Sensitizer, Skin) | [6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [3] |
| Waste Bag Thickness | Minimum 2 mm (polypropylene) or 4 mm for contaminated material. | [7] |
| Final Disposal Method | High-Temperature Incineration | [4][5] |
Core Disposal Procedures
The fundamental principle for managing this compound waste is immediate segregation at the point of generation, followed by secure containment in clearly marked, leak-proof containers.[7][8]
Step 1: Segregation of Waste
Different forms of cytotoxic waste must be segregated into appropriate streams. All personnel handling this waste must wear appropriate Personal Protective Equipment (PPE), including a lab coat or gown, double gloves, and eye protection.[7]
-
Unused or Expired Product: Keep in the original container. Do not consolidate or empty vials.
-
Contaminated Solid Waste: Includes PPE (gloves, gowns), absorbent pads, and other disposable materials from preparation or cleanup.[9]
-
Contaminated Sharps: Includes needles, syringes, ampules, and vials.[9]
-
Liquid Waste: Bulk solutions or residues of this compound.
Step 2: Containment and Labeling
Proper containment prevents accidental exposure and environmental release.
-
Solid Waste & Unused Product: Place directly into a rigid, leak-proof cytotoxic waste container.[7] This container must be clearly labeled with the cytotoxic hazard symbol and are often color-coded purple or red.[8][9] If a bag is used to line the container, it must meet thickness requirements.[7]
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[9]
-
Liquid Waste: Do not pour this compound solutions down the drain.[1] Collect liquid waste in a sealed, non-reactive container that is clearly labeled as "Hazardous Waste: this compound."
Step 3: Storage and Collection
Store all sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked. Arrange for pickup and final disposal by a certified hazardous waste management contractor.
Protocol for Spill Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Methodology:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure appropriate PPE is worn, including a gown, double gloves, and safety goggles.
-
Contain Spill: Cover the spill with absorbent material, such as diatomite or a universal binder, to prevent it from spreading.[3][10]
-
Collect Waste: Carefully collect all contaminated absorbent material using non-sparking tools and place it into a designated cytotoxic waste container.
-
Decontaminate Surface: Scrub the spill area and any affected equipment thoroughly with alcohol.[3][10]
-
Final Cleanup: Place all cleaning materials (wipes, pads, etc.) into the cytotoxic waste container.
-
Doff PPE: Remove PPE, disposing of all disposable items as cytotoxic waste. Wash hands thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.
Caption: this compound Waste Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. Amsacrine|51264-14-3|MSDS [dcchemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling Amsacrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Amsacrine Hydrochloride, a potent antineoplastic agent. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. Amsacrine is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is considered a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. All PPE should be designated for use with hazardous drugs and disposed of as contaminated waste after each use or in case of contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard).[3] The outer glove should be worn over the gown cuff and the inner glove underneath. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. ASTM D6978 is the standard for assessing medical glove resistance to permeation by chemotherapy drugs.[3] |
| Gown | Disposable, lint-free gown made of polyethylene-coated polypropylene or other laminate material tested for resistance to hazardous drugs. Gowns should be solid-front with back closure and have long sleeves with tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols. The material should be resistant to permeation by cytotoxic chemicals. |
| Eye and Face Protection | Safety goggles with side shields. In situations with a risk of splashing, a full-face shield should be worn in conjunction with safety goggles. | Protects the eyes and face from splashes and aerosols of the hazardous drug. |
| Respiratory Protection | For handling the powder form outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required. During routine handling within a certified biological safety cabinet or compounding aseptic containment isolator, a surgical mask may be sufficient to prevent microbial contamination of the sterile field. | Minimizes the risk of inhaling aerosolized drug particles, which is a primary route of exposure. |
| Shoe Covers | Disposable shoe covers should be worn when there is a potential for contamination of the floor. | Prevents the tracking of contaminants out of the designated handling area. |
Quantitative Safety Data
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | No established Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV). | In the absence of an established OEL, a surrogate value may be developed based on the therapeutic dose. For potent pharmaceuticals, OELs are often in the range of <10 µg/m³.[4][5] A conservative approach is to handle this compound as a highly potent compound and minimize all potential exposure. |
| Glove Breakthrough Time | Data not available for this compound. | It is critical to use gloves that have been tested against a range of chemotherapy drugs under the ASTM D6978 standard.[3] Always consult the glove manufacturer's specific chemical resistance data. Change gloves frequently, and immediately if they are known to be contaminated or damaged. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Personnel involved in unpacking should wear appropriate PPE.
-
Store this compound in a designated, clearly labeled, and restricted-access area. It should be stored away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
The storage temperature should be as recommended by the manufacturer, typically at -20°C for the powder form.
2. Preparation and Handling
-
All handling of this compound powder and reconstitution activities must be performed in a certified Class II Biological Safety Cabinet (BSC) or a Compounding Asemptic Containment Isolator (CACI) to protect both the product and the personnel.
-
The work surface of the BSC or CACI should be covered with a disposable, plastic-backed absorbent pad.
-
Don all required PPE before beginning any handling procedures.
-
Use Luer-Lok syringes and other closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols and prevent leakage.
-
When reconstituting the powder, slowly inject the diluent down the side of the vial to avoid frothing and aerosolization.
-
All containers holding this compound should be clearly labeled with the chemical name and hazard warnings.
3. Administration (in a research setting)
-
If administering to research animals, perform the procedure in a BSC or other ventilated enclosure.
-
Use appropriate animal handling techniques to minimize movement and the risk of spills.
-
All materials used in the administration, including needles, syringes, and tubing, are considered contaminated waste.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.
1. Waste Segregation and Collection
-
All items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, needles, syringes, vials, and contaminated cleaning materials, must be disposed of as hazardous waste.
-
Segregate hazardous waste into three categories:
-
Sharps: Needles, syringes, and any other items that can puncture the skin should be placed in a designated, puncture-resistant sharps container for chemotherapy waste.
-
Trace Chemotherapy Waste: Items that are not visibly contaminated but have come into contact with the drug (e.g., empty vials, packaging, gloves, gowns) should be placed in a designated, properly labeled hazardous waste container (typically a yellow or black container).
-
Bulk Chemotherapy Waste: Unused or partially used vials of this compound, grossly contaminated items, and spill cleanup materials should be disposed of in a designated RCRA hazardous waste container (typically a black container).[6]
-
2. Decontamination of Work Surfaces
-
After each handling session, thoroughly decontaminate all work surfaces within the BSC or CACI.
-
Use a two-step cleaning process: first, decontaminate the surfaces with an appropriate agent (e.g., 70% isopropyl alcohol), and then clean with a detergent solution, followed by a final rinse with sterile water.
-
All cleaning materials are to be disposed of as hazardous waste.
3. Final Disposal
-
All hazardous waste must be collected by a licensed hazardous waste disposal company.
-
Ensure that all waste containers are properly sealed, labeled, and stored in a secure location while awaiting pickup.
-
Never dispose of this compound or contaminated materials in the regular trash or down the drain. The EPA has a strict sewer ban for hazardous waste pharmaceuticals.[7][8]
Emergency and Spill Response Plan
In the event of a spill or personnel exposure, immediate and correct action is critical. A spill kit specifically for hazardous drugs should be readily available in all areas where this compound is handled.
1. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
2. Spill Cleanup Procedure
-
Small Spills (less than 5 mL or a few grams):
-
Alert others in the area and restrict access.
-
Don all required PPE from the spill kit, including a respirator.
-
If the spill is a powder, gently cover it with a damp absorbent pad to prevent it from becoming airborne.
-
If the spill is a liquid, cover it with an absorbent pad from the spill kit.
-
Working from the outside of the spill inward, carefully clean up the absorbent material and any contaminated debris with a scoop and scraper.
-
Place all contaminated materials into the designated hazardous waste bag from the spill kit.
-
Clean the spill area three times with a detergent solution, followed by a clean water rinse.
-
Dispose of all cleaning materials as hazardous waste.
-
Remove PPE and dispose of it in the hazardous waste bag.
-
Wash hands thoroughly with soap and water.
-
-
Large Spills (greater than 5 mL or several grams):
-
Evacuate the area immediately and secure it to prevent entry.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visual Workflow for PPE Selection and Use
Caption: Logical workflow for donning and doffing PPE when handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
